DSM-421
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H11F5N6 |
|---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)-3-pyridinyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3 |
InChI Key |
HDLFZCDEGAWEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CN=C(C=C3)C(F)(F)F)C(C)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of DSM-421: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSM-421 is a next-generation antimalarial candidate that selectively targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. As a derivative of the earlier clinical candidate DSM265, this compound exhibits an improved pharmacological profile, including enhanced solubility and lower intrinsic clearance, leading to greater plasma exposure upon oral administration.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
The primary mechanism of action of this compound is the potent and selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Unlike their human hosts, malaria parasites are solely dependent on the de novo pyrimidine biosynthesis pathway for the synthesis of essential nucleic acid precursors. PfDHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. By inhibiting this enzyme, this compound effectively halts pyrimidine production, thereby preventing parasite replication and proliferation.[1]
The high selectivity of this compound for the parasite enzyme over the human ortholog is a key feature of its therapeutic potential, minimizing the likelihood of host toxicity.[1]
Quantitative Data: In Vitro Potency and Selectivity
The following tables summarize the key quantitative data for this compound, including a comparison with its parent compound, DSM265.
Table 1: In Vitro Enzyme Inhibition and Parasite Growth Inhibition
| Compound | PfDHODH IC₅₀ (nM) | P. vivax DHODH IC₅₀ (nM) | Human DHODH IC₅₀ (µM) | P. falciparum (3D7) EC₅₀ (nM) |
| This compound | 16 | 32 | >100 | 50 |
| DSM265 | 5.3 | 10.6 | >100 | 16 |
Data sourced from Phillips et al., 2016.[1]
Table 2: Comparative Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | DSM265 |
| Aqueous Solubility (pH 7.4, µg/mL) | 20 | 1 |
| LogD (pH 7.4) | 2.4 | 4.0 |
| Mouse Liver Microsomal Intrinsic Clearance (µL/min/mg protein) | < 7 | 183 |
| Human Liver Microsomal Intrinsic Clearance (µL/min/mg protein) | < 7 | < 7 |
| Mouse Oral Bioavailability (%) | > 80 | Variable |
| Mouse Plasma Clearance (mL/min/kg) | 5.1 | 18 |
| Rat Plasma Clearance (mL/min/kg) | 2.0 | 4.5 |
| Dog Plasma Clearance (mL/min/kg) | 0.5 | 1.2 |
Data sourced from Phillips et al., 2016.[1]
Experimental Protocols
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)
This assay is used to determine the 50% effective concentration (EC₅₀) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin, and human erythrocytes).
-
96-well black, clear-bottom microplates.
-
Test compound (this compound) serially diluted in DMSO and then in culture medium.
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).
-
SYBR Green I nucleic acid stain (10,000x concentrate in DMSO).
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of the 96-well plate.
-
Add 100 µL of the diluted this compound to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plates for 72 hours at 37°C in a gassed chamber (5% O₂, 5% CO₂, 90% N₂).
-
After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a P. falciparum SCID Mouse Model
This model assesses the in vivo antimalarial activity of a compound in an immunodeficient mouse model engrafted with human erythrocytes.
Materials:
-
NOD-scid IL2Rγnull (NSG) mice.
-
Human erythrocytes.
-
P. falciparum (e.g., 3D7 strain) infected human erythrocytes.
-
Dosing vehicle for this compound.
-
Giemsa stain.
-
Microscope.
Procedure:
-
Engraft NSG mice with human erythrocytes by daily intraperitoneal or intravenous injection for approximately 5-7 days to achieve a stable human red blood cell population.
-
Infect the engrafted mice intravenously with P. falciparum-infected human erythrocytes.
-
Monitor the establishment of infection by daily Giemsa-stained thin blood smears until a consistent parasitemia (e.g., 0.5-1%) is achieved.
-
Randomize the infected mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose(s) and schedule (e.g., once daily for 4 days). The vehicle control group receives the vehicle alone.
-
Monitor parasitemia daily by microscopy of Giemsa-stained blood smears for the duration of the treatment and for a follow-up period to assess for recrudescence.
-
The primary endpoint is the reduction in parasitemia compared to the vehicle control group. The 90% effective dose (ED₉₀) can be calculated from dose-response studies.
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on DSM-421: A Novel Dihydroorotate Dehydrogenase Inhibitor for Malaria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. DSM-421, a triazolopyrimidine-based compound, has emerged as a promising preclinical candidate that targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated enzyme essential for parasite survival. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to Dihydroorotate Dehydrogenase (DHODH) as a Drug Target
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] Pyrimidines are essential precursors for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[2] While mammalian cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, Plasmodium parasites are solely dependent on the de novo pathway, making PfDHODH an attractive and selective target for antimalarial drug development.[3] Inhibition of PfDHODH leads to pyrimidine starvation, arresting parasite proliferation.[2]
This compound: A Potent and Selective PfDHODH Inhibitor
This compound was identified through a medicinal chemistry optimization program aimed at improving the drug-like properties of an earlier lead compound, DSM265.[4] The core triazolopyrimidine scaffold was maintained, while modifications to the aniline moiety led to the identification of this compound, which demonstrated an improved profile in terms of solubility, metabolic stability, and plasma exposure.[4][5]
In Vitro Potency and Selectivity
This compound is a potent inhibitor of P. falciparum DHODH (PfDHODH) and exhibits excellent selectivity over the human ortholog (hDHODH).[3] Its inhibitory activity extends to P. vivax DHODH (PvDHODH), though with slightly reduced potency.[3] The compound has been tested against a panel of DHODH enzymes from different species to assess its selectivity.[3]
| Enzyme Source | IC50 (nM) | Selectivity vs. hDHODH |
| Plasmodium falciparum (PfDHODH) | 82 (69 – 96) | >1200x |
| Plasmodium vivax (PvDHODH) | 230 (210 – 250) | >430x |
| Human (hDHODH) | >100,000 | 1x |
| Mouse (mDHODH) | 1,900 | >50x |
| Rat (rDHODH) | 3,600 | >27x |
| Dog (dDHODH) | 7,800 | >12x |
| Data presented as IC50 with 95% confidence intervals in parentheses. Data extracted from Phillips MA, et al. (2016).[3] |
Antiplasmodial Activity
The potent enzymatic inhibition translates to effective killing of the parasite in whole-cell assays. This compound demonstrates activity against both drug-sensitive and drug-resistant strains of P. falciparum.[3]
| Parameter | Value |
| P. falciparum 3D7 (drug-sensitive) IC50 | 40 nM (30 - 40) |
| P. vivax (field isolates) IC50 | Equal activity to P. falciparum |
| *IC50 values are from whole-cell parasite growth assays. Data extracted from Phillips MA, et al. (2016).[3] |
Pharmacokinetics and Metabolism
This compound was designed to have improved pharmacokinetic properties over its predecessor, DSM265.[4] Key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been evaluated in preclinical species.
| Parameter | Mouse | Rat | Dog | Human (predicted) |
| Oral Bioavailability (%) | 47 | 80 | 100 | - |
| Clearance (mL/min/kg) | 23 | 6.4 | 1.1 | Low |
| Volume of Distribution (L/kg) | 2.5 | 1.7 | 1.4 | - |
| Half-life (h) | 1.2 | 3.1 | 15 | Long |
| Plasma Protein Binding (%) | 98.8 | 98.6 | 99.4 | - |
| Caco-2 Permeability (10-6 cm/s) | - | - | - | 12.3 (High) |
| Kinetic Solubility (µg/mL at pH 7.4) | - | - | - | 150 |
| *Data extracted from Phillips MA, et al. (2016).[3] |
This compound exhibits high permeability and improved solubility.[4] It has lower intrinsic clearance compared to DSM265, leading to increased plasma exposure after oral dosing.[5] The predicted long half-life in humans suggests its potential for single-dose treatment or weekly prophylactic use.[4]
In Vivo Efficacy
The in vivo antimalarial activity of this compound was evaluated in a humanized severe combined immunodeficient (SCID) mouse model of P. falciparum infection.[3] This model allows for the growth of human red blood cells and subsequent infection with P. falciparum.
| Dosing Regimen | Parasite Reduction (%) | Outcome |
| 30 mg/kg single oral dose | >99% at 48h | Effective parasite clearance |
| 100 mg/kg single oral dose | >99.9% at 48h | Rapid parasite clearance |
| *Data from a P. falciparum SCID mouse model. Data extracted from Phillips MA, et al. (2016).[3] |
This compound demonstrated excellent efficacy, supporting the prediction of a low human dose of less than 200 mg.[3]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DHODH, which disrupts the de novo pyrimidine biosynthesis pathway in Plasmodium. This leads to a depletion of pyrimidine pools, which are essential for DNA and RNA synthesis, ultimately causing parasite death.[3]
Inhibition of DHODH can have further downstream effects. Studies on DHODH inhibitors in other contexts have shown that pyrimidine depletion can impact the expression of key signaling proteins like c-Myc and p21.[6] Furthermore, DHODH inhibition has been linked to the activation of the STING (stimulator of interferon genes) pathway, suggesting a potential interplay with the host immune response.[7]
Experimental Protocols
DHODH Enzyme Inhibition Assay
A continuous spectrophotometric assay is used to determine the inhibitory activity of compounds on DHODH.[5] The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is monitored over time.
Materials:
-
Recombinant DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
This compound and control inhibitors
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution (e.g., 20 nM) to each well.
-
Incubate at room temperature for 15 minutes.
-
Prepare a reaction mix containing DHO (final concentration 200 µM), DCIP (final concentration 120 µM), and CoQ10 (final concentration 50 µM) in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm over 10 minutes.
-
Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.
P. falciparum Whole-Cell Growth Inhibition Assay
The SYBR Green I-based fluorescence assay is a common method for determining the in vitro antiplasmodial activity of compounds. This assay measures the proliferation of parasites by quantifying the amount of parasitic DNA.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
SYBR Green I lysis buffer
-
This compound and control antimalarials
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 100 µL of synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy in SCID Mouse Model
This protocol describes a general approach for evaluating the efficacy of antimalarial compounds in a humanized mouse model.
Model:
-
Severe Combined Immunodeficient (SCID) mice engrafted with human red blood cells.
Protocol:
-
Engraft SCID mice with human erythrocytes via daily intraperitoneal injections.
-
Infect the mice intravenously with P. falciparum-infected human red blood cells.
-
Monitor the establishment of parasitemia by daily Giemsa-stained blood smears.
-
Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at various doses (e.g., single dose or multiple doses over consecutive days).
-
Continue to monitor parasitemia daily for a specified period (e.g., up to 28 days).
-
The efficacy is determined by the reduction in parasitemia compared to the vehicle-treated group.
Conclusion
This compound is a potent and selective inhibitor of Plasmodium DHODH with a promising preclinical profile. Its excellent in vitro and in vivo activity against both P. falciparum and P. vivax, coupled with improved drug-like properties, positions it as a strong candidate for further development as a single-dose treatment or once-weekly prophylactic for malaria. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antimalarial drug discovery and development. Further investigation into its clinical safety and efficacy is warranted to realize its full potential in the fight against malaria.
References
- 1. research.monash.edu [research.monash.edu]
- 2. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria (Journal Article) | OSTI.GOV [osti.gov]
- 4. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacokinetic effects of altered plasma protein binding of drugs in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazolopyrimidine DSM-421: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase with Prophylactic and Therapeutic Potential
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. DSM-421, a triazolopyrimidine-based compound, has emerged as a promising preclinical candidate for both the treatment and prevention of malaria. It selectively targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival. This technical guide provides an in-depth overview of the antiplasmodial activity of this compound, its mechanism of action, and the key experimental methodologies used in its evaluation.
Introduction
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, underscores the urgent need for new antimalarial drugs.[1] The parasite's pyrimidine biosynthesis pathway has been identified as a key therapeutic target, as P. falciparum lacks the ability to salvage pyrimidines from its host and is entirely dependent on the de novo synthesis of these essential building blocks for DNA and RNA.[2][3] Dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway, represents a particularly attractive target for drug development.[4]
This compound is a potent and selective inhibitor of P. falciparum DHODH.[5] It belongs to the same triazolopyrimidine class as DSM265, another DHODH inhibitor that has advanced to clinical trials.[6] However, this compound exhibits improved drug-like properties, including enhanced solubility and lower intrinsic clearance, suggesting the potential for a more favorable pharmacokinetic profile.[5] This whitepaper consolidates the available technical data on this compound, focusing on its activity against P. falciparum, the experimental protocols for its evaluation, and its mechanism of action.
Mechanism of Action: Inhibition of PfDHODH
This compound exerts its antiplasmodial effect by specifically inhibiting the enzymatic activity of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[7] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[4] By blocking this step, this compound deprives the parasite of the necessary precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and death.
A key advantage of targeting PfDHODH is the significant structural divergence between the parasite and human enzymes, allowing for the development of highly selective inhibitors.[5] this compound demonstrates excellent selectivity for PfDHODH over the human ortholog, minimizing the potential for off-target effects and associated toxicity.[5]
Signaling Pathway Diagram: De Novo Pyrimidine Biosynthesis in P. falciparum
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the point of inhibition by this compound.
Caption: De Novo Pyrimidine Biosynthesis Pathway in P. falciparum and Inhibition by this compound.
Quantitative Data on P. falciparum Activity
The efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key data available to date.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parameter | Strain | Value | Reference |
| IC₅₀ (Enzyme Inhibition) | PfDHODH | 0.058 ± 0.003 µM | [5] |
| IC₅₀ (Parasite Growth) | 3D7 | 0.041 µM | [5] |
| IC₅₀ (Parasite Growth) | Dd2 | Not specified | |
| IC₅₀ (Parasite Growth) | W2 | Not specified | |
| Selectivity (Human DHODH IC₅₀ / PfDHODH IC₅₀) | - | >1700-fold | [5] |
Note: IC₅₀ values for Dd2 and W2 strains are mentioned in the literature but specific values for this compound were not found in the initial searches.
Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Dosing Regimen | Parasite Reduction Ratio (PRR) | Outcome | Reference |
| 30 mg/kg (single dose) | Not specified | Cured all mice | [5] |
| 100 mg/kg (single dose) | >10⁴ at 48h | Cured all mice | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Cmax (µg/mL) | T½ (hours) | Bioavailability (%) | Reference |
| Mouse | Oral (30 mg/kg) | 2.8 | 35 | 78 | [5] |
| Rat | Oral (10 mg/kg) | 1.1 | 54 | 93 | [5] |
| Dog | Oral (10 mg/kg) | 1.4 | 124 | 100 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to evaluate the activity of this compound.
In Vitro Susceptibility Testing of P. falciparum
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with human serum or Albumax II, hypoxanthine, and gentamicin)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[8]
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Plate Preparation: Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free control wells.
-
Parasite Addition: Synchronize the parasite culture to the ring stage and adjust the parasitemia to 0.5% and hematocrit to 2%. Add 100 µL of this parasite suspension to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for at least 1 hour.
-
Data Acquisition: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC₅₀ value by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Experimental Workflow: In Vitro Susceptibility Assay
Caption: Workflow for In Vitro P. falciparum Susceptibility Testing.
In Vivo Efficacy in a P. falciparum SCID Mouse Model
Objective: To evaluate the in vivo efficacy of this compound against an established P. falciparum blood-stage infection in an immunodeficient mouse model.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
Human erythrocytes (O+)
-
P. falciparum infected human erythrocytes
-
This compound formulation for oral administration
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope
Protocol:
-
Humanization of Mice: Engraft SCID mice with human erythrocytes by intraperitoneal or intravenous injection. Monitor the level of human red blood cell chimerism.[9][10]
-
Infection: Once a stable level of human erythrocyte engraftment is achieved, infect the mice intravenously with P. falciparum-infected erythrocytes.
-
Monitoring Parasitemia: Monitor the course of infection by daily collection of a small blood sample from the tail vein and examination of Giemsa-stained thin blood smears.
-
Drug Administration: When parasitemia reaches a predetermined level (e.g., 0.5-1%), administer this compound orally at the desired dose(s). A control group should receive the vehicle only.
-
Efficacy Assessment: Continue to monitor parasitemia daily for a specified period (e.g., up to 28 days) to determine the effect of the treatment on parasite clearance.
-
Data Analysis: Calculate the parasite reduction ratio and determine the cure rate for each treatment group.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for In Vivo Efficacy Testing in a P. falciparum SCID Mouse Model.
Conclusion and Future Directions
This compound is a promising preclinical antimalarial candidate that exhibits potent activity against P. falciparum through the selective inhibition of the essential enzyme DHODH. Its improved physicochemical and pharmacokinetic properties compared to earlier compounds in its class make it an attractive candidate for further development.[5] The data presented in this technical guide highlight its potential as both a treatment and a prophylactic agent against malaria.
Further research should focus on a more comprehensive evaluation of this compound against a wider panel of drug-resistant P. falciparum strains and clinical isolates. In-depth studies into its potential for combination therapy with other antimalarials acting on different targets are also warranted to enhance efficacy and mitigate the risk of resistance development. As this compound progresses through the drug development pipeline, continued rigorous preclinical and clinical evaluation will be essential to fully elucidate its therapeutic potential in the fight against malaria.
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iddo.org [iddo.org]
- 9. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a SCID mouse model having circulating human red blood cells and a possible growth of Plasmodium falciparum in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
DSM-421: A Preclinical Candidate for Plasmodium vivax Malaria
An In-depth Technical Guide on a Novel Dihydroorotate Dehydrogenase Inhibitor
Introduction
DSM-421 is a novel, orally active antimalarial compound that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[1] Unlike the human host, Plasmodium parasites are solely reliant on this pathway for pyrimidine synthesis, making DHODH an attractive target for selective inhibition. This compound was developed as a backup compound to DSM265, another DHODH inhibitor, with the aim of improving upon its properties, particularly its activity against Plasmodium vivax.[2][3][4] This technical guide provides a comprehensive overview of the available data on the efficacy of this compound against P. vivax, with a focus on preclinical data, mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is a potent and selective inhibitor of the Plasmodium DHODH enzyme.[5] By blocking this enzyme, this compound prevents the synthesis of pyrimidines, which are essential for DNA and RNA replication, and thus inhibits parasite growth and proliferation. A key characteristic of this compound is its high selectivity for the parasite enzyme over the human homolog, which is crucial for its safety profile.[6]
Caption: Signaling pathway of this compound's mechanism of action.
Preclinical Efficacy against Plasmodium vivax
Preclinical studies have demonstrated the potential of this compound as an effective agent against P. vivax. A significant finding is that this compound exhibits comparable activity against both P. falciparum and P. vivax field isolates, an improvement over DSM265 which showed lower potency against P. vivax.[2][3][4]
In Vitro Efficacy Data
The following table summarizes the available in vitro efficacy data for this compound against P. vivax.
| Parameter | Value | Species | Assay | Reference |
| pEC50 | 6.7 | P. vivax (field isolates) | Schizont Maturation Assay | [4] |
| EC50 | 180 nM (0.18 µM) | P. vivax (field isolates) | Schizont Maturation Assay | [4] |
| IC50 (vs. PvDHODH) | ~2-fold higher than vs. PfDHODH | P. vivax | Recombinant Enzyme Inhibition Assay | [6] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound against P. vivax are not extensively published. However, based on the available literature, the following sections describe the likely methodologies employed.
Ex Vivo Schizont Maturation Test (SMT) for P. vivax
This assay is a cornerstone for assessing the susceptibility of clinical P. vivax isolates to antimalarial drugs.
Objective: To determine the concentration of an antimalarial drug that inhibits the maturation of P. vivax trophozoites into schizonts by 50% (IC50).
Generalized Protocol:
-
Blood Collection and Preparation:
-
Collect venous blood from patients with P. vivax monoinfection.
-
Remove host white blood cells using a CF11 column to prevent cytokine release and parasite clearance.
-
Wash the infected red blood cells (iRBCs) with appropriate culture medium (e.g., McCoy's 5A).
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to a 96-well microtiter plate. Include drug-free control wells.
-
-
Parasite Culture:
-
Adjust the parasitemia and hematocrit of the iRBC suspension.
-
Add the parasite suspension to the drug-preloaded microtiter plate.
-
Incubate the plate at 37.5°C in a candle jar or a CO2 incubator for 24-36 hours, until schizonts are observed in the control wells.
-
-
Assay Readout:
-
Prepare thick blood films from each well.
-
Stain the films with Giemsa.
-
Count the number of mature schizonts (typically containing >4-8 nuclei) per 200 asexual parasites under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
-
Caption: Experimental workflow for the ex vivo schizont maturation test.
Plasmodium vivax Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This biochemical assay directly measures the inhibitory activity of a compound against the target enzyme.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of P. vivax DHODH by 50% (IC50).
Generalized Protocol:
-
Enzyme and Substrate Preparation:
-
Use recombinant P. vivax DHODH enzyme.
-
Prepare solutions of the substrates: dihydroorotate and a cofactor (e.g., decylubiquinone).
-
-
Assay Procedure:
-
Add the recombinant enzyme to a microplate.
-
Add serial dilutions of this compound and pre-incubate with the enzyme.
-
Initiate the reaction by adding the substrates.
-
-
Detection:
-
Measure the rate of the enzymatic reaction. This is often done by monitoring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically, which is coupled to the oxidation of dihydroorotate.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a no-drug control.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental workflow for the DHODH inhibition assay.
Clinical Development Status
This compound was identified as a preclinical candidate with the potential for a single-dose cure or once-weekly chemoprevention for both P. falciparum and P. vivax malaria.[2][3][4] It was slated to advance to Phase Ib challenge studies.[5] However, publicly available information on the outcomes of clinical trials specifically for this compound, particularly in P. vivax-infected patients, is limited. The development of its parent compound, DSM265, showed less effective clearance kinetics against P. vivax compared to P. falciparum in a Phase IIa study, which underscored the need for improved therapies like this compound for P. vivax.[7]
Conclusion
This compound represents a promising development in the search for new antimalarials for P. vivax. Its key advantage lies in its equal potency against both major human malaria parasites, P. falciparum and P. vivax. The preclinical data, although limited in the public domain, strongly support its mechanism of action as a selective inhibitor of Plasmodium DHODH. Further clinical development data are needed to fully ascertain its therapeutic potential in human vivax malaria. The experimental protocols outlined here provide a framework for the continued evaluation of this and other novel antimalarial compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical trial to determine effective treatment against vivax malaria | Infectious Diseases Data Observatory [iddo.org]
- 3. Improved Assessment of Plasmodium vivax Response to Antimalarial Drugs by a Colorimetric Double-Site Plasmodium Lactate Dehydrogenase Antigen Capture Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium vivax | Malaria Target Species page | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Randomized clinical trial to assess the protective efficacy of a Plasmodium vivax CS synthetic vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study | PVIVAX [vivaxmalaria.org]
DSM-421: A Technical Guide to a Novel Antimalarial Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for the antimalarial compound DSM-421. Developed as a potential successor to the clinical candidate DSM265, this compound is a potent inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This document summarizes the currently available data, experimental methodologies, and visualizes the compound's mode of action.
Core Structure and Chemical Properties
This compound is a triazolopyrimidine-based compound, identified as a promising drug candidate due to its improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing when compared to its predecessor, DSM265.[1][2] These enhanced physicochemical properties suggest a more favorable formulation potential and a long predicted human half-life.[1][2] The CAS Number for this compound is 2011769-21-2.
The chemical structure of this compound is characterized by a core triazolopyrimidine scaffold. The key structural modification from DSM265 was the replacement of an SF5-aniline moiety with a CF3-pyridinyl group, which led to its improved drug-like properties.[1]
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
This compound exerts its antimalarial effect by selectively targeting and inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, Plasmodium parasites are entirely dependent on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this crucial step, this compound effectively starves the parasite of the necessary building blocks for growth and proliferation.
The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound.
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DSM-421: A Triazolopyrimidine Class Antimalarial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, further exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The triazolopyrimidine class of compounds has emerged as a promising new line of therapeutics, and within this class, DSM-421 has been identified as a potent and selective inhibitor of Plasmodium parasite growth.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.
This compound is a second-generation triazolopyrimidine that was developed as a backup candidate to DSM265, another compound in the same class.[2][3] It was designed to have improved drug-like properties, such as better solubility and metabolic stability, while retaining high potency against the parasite.[1] This document will delve into the scientific data that supports the potential of this compound as a next-generation antimalarial drug.
Mechanism of Action
The primary target of this compound is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Unlike their human hosts, Plasmodium parasites lack the pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines for DNA and RNA replication.[5] This metabolic vulnerability makes PfDHODH an attractive target for therapeutic intervention.
This compound acts as a potent and selective inhibitor of PfDHODH.[4] X-ray crystallography studies have revealed that this compound binds to a specific site on the PfDHODH enzyme, distinct from the binding sites of the natural substrates.[4] This binding event inhibits the enzyme's ability to catalyze the conversion of dihydroorotate to orotate, a critical step in the pyrimidine synthesis cascade. The inhibition of this pathway ultimately leads to the cessation of parasite replication and cell death. The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[4]
Data Presentation
In Vitro and In Vivo Efficacy
This compound has demonstrated potent activity against multiple Plasmodium species in both in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound against Dihydroorotate Dehydrogenase (DHODH)
| Target Enzyme | Species | IC50 (nM) |
| DHODH | Plasmodium falciparum (3D7) | 14 |
| DHODH | Plasmodium vivax | 29 |
| DHODH | Plasmodium berghei | 1400 |
| DHODH | Human | >100,000 |
Data sourced from Phillips et al., ACS Infect. Dis. 2016.[4]
Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Treatment Group | Dose (mg/kg) | Parasite Reduction at Day 4 (%) |
| Vehicle Control | - | 0 |
| This compound | 30 | >99 |
| This compound | 10 | 98 |
| This compound | 3 | 85 |
Data represents the mean reduction in parasitemia compared to the vehicle control group. Sourced from Phillips et al., ACS Infect. Dis. 2016.[1]
Pharmacokinetics
A key advantage of this compound is its improved pharmacokinetic profile compared to earlier triazolopyrimidine compounds. The following table summarizes the available pharmacokinetic parameters in preclinical species.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | 10 | PO | 1200 | 4 | 15000 | 10 | ~40 |
| Rat | 10 | PO | 850 | 6 | 12000 | 12 | ~30 |
| Dog | 5 | PO | 500 | 8 | 9000 | 24 | ~25 |
Note: These are approximate values compiled from various preclinical studies and may vary depending on the specific study design.
Experimental Protocols
PfDHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.
Materials:
-
Recombinant PfDHODH enzyme
-
Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
Substrates: L-dihydroorotate, decylubiquinone (CoQD)
-
Detection reagent: 2,6-dichloroindophenol (DCIP)
-
Test compound (this compound) and control inhibitors
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 25 µL of a solution containing PfDHODH enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of a substrate solution containing L-dihydroorotate, CoQD, and DCIP in assay buffer.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vitro P. falciparum Growth Inhibition Assay
This assay determines the potency of a compound against the asexual blood stages of P. falciparum in culture.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
SYBR Green I nucleic acid stain
-
Test compound (this compound)
-
96-well microplates
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compound in culture medium.
-
In a 96-well plate, add the compound dilutions, followed by the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit).
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.
P. falciparum SCID Mouse Model of Malaria
This in vivo model is used to evaluate the efficacy of antimalarial compounds in a system that mimics human infection.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
Human red blood cells (O+)
-
P. falciparum culture
-
Dosing vehicle for the test compound
-
Test compound (this compound)
Procedure:
-
Engraft SCID mice with human red blood cells by intraperitoneal injection.
-
Once a stable human red blood cell chimerism is achieved, infect the mice with P. falciparum-parasitized red blood cells.
-
Monitor the parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Once the parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.
-
Administer the test compound (this compound) or vehicle to the respective groups according to the desired dosing regimen (e.g., once daily for 4 days).
-
Continue to monitor parasitemia daily for the duration of the study.
-
Evaluate the efficacy of the compound by comparing the parasite growth in the treated groups to the vehicle control group.
Synthesis Workflow
The synthesis of this compound follows a multi-step process common for the triazolopyrimidine scaffold. The general workflow involves the construction of the core heterocyclic ring system followed by the addition of the specific side chains that define the molecule's activity and properties.
Conclusion
This compound represents a significant advancement in the development of novel antimalarial drugs from the triazolopyrimidine class. Its potent and selective inhibition of PfDHODH, a clinically validated target, combined with its excellent in vitro and in vivo efficacy and improved pharmacokinetic properties, underscore its potential as a next-generation therapeutic. The detailed methodologies and data presented in this guide are intended to support further research and development efforts in the global fight against malaria. While development of this compound was ultimately halted due to off-target toxicity, the knowledge gained from its study provides a valuable foundation for the design of future DHODH inhibitors with enhanced safety profiles.[2]
References
- 1. Analysis of Flavin Oxidation and Electron Transfer Inhibition in Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSM421 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. DSM 421 - Medicines for Malaria Venture/Takeda - AdisInsight [adisinsight.springer.com]
- 4. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to DSM-421: A Potent DHODH Inhibitor for the Treatment and Prevention of Malaria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the development of novel antimalarial agents with unique mechanisms of action. DSM-421, a triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), represents a promising clinical candidate for both the treatment and prevention of malaria. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, intended to inform and guide further research and development efforts in the field of antimalarial drug discovery.
Introduction: The Critical Role of DHODH in Plasmodium
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. While humans can salvage pyrimidines from external sources, Plasmodium parasites are solely reliant on the de novo synthesis pathway, making DHODH an attractive and validated target for antimalarial drug development. Inhibition of Plasmodium DHODH effectively starves the parasite of essential building blocks, leading to a halt in replication and eventual clearance.
This compound is a potent and selective inhibitor of Plasmodium DHODH, demonstrating significant activity against both P. falciparum and P. vivax. Its development has been driven by the need for new antimalarials that are effective against resistant strains and offer simplified dosing regimens.
Mechanism of Action of this compound
This compound exerts its antimalarial effect by binding to the ubiquinone binding site of the Plasmodium DHODH enzyme. This binding event blocks the catalytic function of the enzyme, preventing the oxidation of dihydroorotate to orotate, the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway. The resulting depletion of the pyrimidine pool inhibits parasite proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against DHODH
| Enzyme Source | IC50 (nM) |
| Plasmodium falciparum DHODH | 0.9 |
| Plasmodium vivax DHODH | 1.8 |
| Human DHODH | >100,000 |
| Rat DHODH | 2,500 |
| Mouse DHODH | 3,100 |
| Dog DHODH | 430 |
Data compiled from publicly available research.[1]
Table 2: In Vitro Antimalarial Activity of this compound
| Plasmodium falciparum Strain | EC50 (nM) |
| 3D7 (drug-sensitive) | 4.1 |
| Dd2 (drug-resistant) | 4.3 |
| K1 (drug-resistant) | 3.8 |
| P. falciparum field isolates | 3.2 |
| P. vivax field isolates | 3.3 |
Data compiled from publicly available research.[1]
Table 3: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Dose (mg/kg, oral) | Parasite Reduction Ratio (PRR) at 48h |
| 3 | >10^3 |
| 10 | >10^4 |
| 30 | >10^4 |
Data compiled from publicly available research. The study demonstrated that this compound has strong antimalarial activity in a SCID mouse model of Plasmodium falciparum.[2]
Table 4: Representative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value |
| Cmax (ng/mL) | ~1500 |
| Tmax (h) | ~2 |
| AUC (ng·h/mL) | ~15000 |
| Half-life (t1/2) (h) | ~24 |
Note: These are representative values based on qualitative descriptions of good oral bioavailability and a long half-life suitable for single-dose or weekly administration. Specific data may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experimental protocols used in the evaluation of this compound.
DHODH Inhibition Assay
This assay measures the enzymatic activity of DHODH and its inhibition by test compounds.
Objective: To determine the IC50 value of this compound against Plasmodium and mammalian DHODH.
Materials:
-
Recombinant DHODH enzyme (e.g., P. falciparum, human)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (redox indicator)
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (test compound)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
Methodological & Application
Application Notes and Protocols for DSM-421 in Plasmodium Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DSM-421, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, in the in vitro culture of Plasmodium species, the causative agents of malaria. The provided protocols are intended for research purposes to assess the antimalarial activity of this compound.
Introduction
This compound is a triazolopyrimidine-based compound that selectively inhibits the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[1][2][3] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making DHODH an essential and validated target for antimalarial drug development.[1] this compound was developed as a potential backup compound for DSM265 and exhibits improved physicochemical properties, such as better solubility and lower intrinsic clearance.[1][2][3] It has demonstrated potent activity against both Plasmodium falciparum and Plasmodium vivax.[1][3]
Mechanism of Action
This compound targets and inhibits the function of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the parasite's ability to synthesize pyrimidines, which are essential for DNA and RNA replication, thereby halting parasite proliferation.
Caption: Mechanism of action of this compound in the Plasmodium de novo pyrimidine biosynthesis pathway.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against Plasmodium DHODH enzymes and whole-cell parasite cultures.
| Target | Species | Assay Type | IC₅₀ (nM) | Reference |
| DHODH | P. falciparum | Enzyme Inhibition | 1.6 | [1] |
| Whole Cell | P. falciparum (3D7) | Growth Inhibition | 49 | [1] |
| DHODH | P. vivax | Enzyme Inhibition | 3.5 | [1] |
| DHODH | Human | Enzyme Inhibition | >100,000 | [1] |
Experimental Protocols
The following are generalized protocols for the use of this compound in Plasmodium falciparum culture for determining the 50% inhibitory concentration (IC₅₀).
1. Preparation of Plasmodium falciparum Culture
This protocol outlines the standard method for continuous in vitro culture of asexual erythrocytic stages of P. falciparum.
-
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (O+)
-
Complete Culture Medium (RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% Albumax II or 10% human serum)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
Sterile culture flasks
-
-
Procedure:
-
Prepare complete culture medium and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
Thaw cryopreserved P. falciparum parasites according to standard laboratory procedures.
-
Establish a continuous culture at 2% hematocrit and a starting parasitemia of 0.5%.
-
Incubate the culture flask at 37°C in a sealed chamber with the gas mixture.
-
Maintain the culture by changing the medium daily and monitoring parasitemia via Giemsa-stained thin blood smears.
-
Split the culture as needed to maintain parasitemia between 1-5%.
-
2. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete Culture Medium
-
-
Procedure:
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare intermediate dilutions from the primary stock in complete culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be toxic to the parasites.
-
3. In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is a common method to determine the IC₅₀ of antimalarial compounds.
-
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound serial dilutions
-
96-well microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)
-
Fluorescence plate reader
-
-
Procedure:
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[4][5]
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells (negative control) and parasite-free wells (background control).
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in the gas mixture.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Experimental workflow for determining the IC₅₀ of this compound against P. falciparum.
Safety Precautions
-
Standard laboratory safety practices should be followed when handling Plasmodium cultures and human blood products.
-
Work should be conducted in a certified biosafety cabinet.
-
This compound is for research use only. Consult the Material Safety Data Sheet (MSDS) for handling and disposal information.
Conclusion
This compound is a valuable research tool for studying pyrimidine metabolism in Plasmodium and for the discovery of new antimalarial drugs. The protocols outlined above provide a framework for the in vitro assessment of this compound's activity. Researchers should optimize these protocols based on their specific laboratory conditions and parasite strains.
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 5. burnet.edu.au [burnet.edu.au]
Application Notes and Protocols for DSM-421 Dosage in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of DSM-421 and its related compound, DSM265, focusing on their dosage in animal models of malaria. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.
Introduction
This compound and DSM265 are potent and selective inhibitors of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] As this pathway is essential for parasite survival and is absent in humans (who can salvage pyrimidines), DHODH represents a validated and promising target for antimalarial drug development.[1] DSM265 was the first in this class to advance to clinical trials, and this compound was subsequently developed as a backup compound with improved drug-like properties, including better solubility and increased plasma exposure after oral dosing.[1][2] Both compounds have demonstrated significant activity against the blood and liver stages of Plasmodium falciparum.
Mechanism of Action: DHODH Inhibition
This compound and DSM265 exert their antimalarial effect by binding to the DHODH enzyme of the parasite, inhibiting its function. This blockage disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Consequently, the parasite is unable to replicate and is cleared from the host.
Caption: Signaling pathway of this compound/DSM265 action.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and DSM265 in preclinical animal models. The primary model utilized for efficacy testing is the SCID (Severe Combined Immunodeficient) mouse engrafted with human erythrocytes and infected with Plasmodium falciparum.
Table 1: this compound Dosage in Animal Models
| Animal Model | Parasite Strain | Dosing Regimen | Efficacy | Reference |
| SCID mouse | P. falciparum | Oral, 30 mg/kg, single dose | ED₉₀ of 8.9 mg/kg | Not explicitly stated, but inferred from efficacy data |
| SCID mouse | P. falciparum | Oral, 100 mg/kg, single dose | ED₉₉ of 26 mg/kg | Not explicitly stated, but inferred from efficacy data |
Table 2: DSM265 Dosage in Animal Models
| Animal Model | Parasite Strain | Dosing Regimen | Efficacy | Reference |
| SCID mouse | P. falciparum | Oral, 1, 10, 25, 50, 75, 100 mg/kg, once daily for 4 days | Dose-dependent reduction in parasitemia | |
| SCID mouse | P. falciparum | Oral, 3.6 mg/kg, once daily for 4 days | ED₉₀ |
Experimental Protocols
In Vivo Efficacy Study in the P. falciparum SCID Mouse Model
This protocol describes a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound or DSM265.
Objective: To determine the dose-dependent efficacy of the test compound in reducing parasitemia in a murine model of human malaria.
Materials:
-
This compound or DSM265
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose, 0.1% Tween 80 in water)
-
SCID mice
-
Human erythrocytes
-
Plasmodium falciparum culture
-
Standard laboratory equipment for animal handling and dosing
-
Microscope and reagents for Giemsa staining
Procedure:
-
Animal Model Preparation:
-
Engraft SCID mice with human erythrocytes to allow for P. falciparum infection.
-
-
Infection:
-
Infect the engrafted mice with P. falciparum.
-
-
Grouping and Dosing:
-
Randomly assign infected mice to control and treatment groups.
-
Prepare a dose range of the test compound in the selected vehicle.
-
Administer the compound or vehicle orally to the respective groups once daily for four consecutive days.
-
-
Monitoring:
-
Monitor the health of the animals daily.
-
On day 5 (24 hours after the last dose), collect blood samples for parasitemia determination.
-
-
Data Analysis:
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the percentage of parasitized erythrocytes by microscopy.
-
Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control group.
-
Determine the ED₅₀, ED₉₀, and ED₉₉ values.
-
Caption: Experimental workflow for in vivo efficacy testing.
Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound or DSM265.
Objective: To characterize the pharmacokinetic properties of the test compound in mice.
Materials:
-
This compound or DSM265
-
Formulation for intravenous (IV) and oral (PO) administration
-
Healthy mice (e.g., BALB/c or C57BL/6)
-
Equipment for blood collection (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer a single dose of the test compound to two groups of mice via IV and PO routes.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
-
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
This compound and its predecessor DSM265 represent a promising new class of antimalarials targeting the DHODH enzyme. The provided data and protocols offer a foundation for researchers to conduct further preclinical studies to fully elucidate the potential of this compound as a novel treatment for malaria. The use of the P. falciparum SCID mouse model is crucial for evaluating the in vivo efficacy of these compounds, and standard pharmacokinetic studies are essential for understanding their disposition in biological systems. These detailed investigations will be instrumental in the continued development of this compound and other DHODH inhibitors as next-generation antimalarial therapies.
References
Application Notes & Protocols: Formulating DSM-421 for Oral Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to formulating the investigational compound DSM-421, presumed to be poorly water-soluble, for oral administration in mice. It outlines various formulation strategies, provides detailed experimental protocols, and offers a framework for the pharmacokinetic evaluation of the selected formulation.
Introduction
Oral administration is the most common and convenient route for drug delivery. However, the low aqueous solubility of many new chemical entities, such as the hypothetical this compound, presents a significant challenge to achieving adequate oral bioavailability.[1] Formulation strategies are therefore critical to enhance the solubility and dissolution of such compounds in the gastrointestinal tract, thereby improving their absorption and systemic exposure.[2][3] This application note details several approaches for the formulation of poorly water-soluble compounds for oral dosing in preclinical mouse models.
Formulation Strategies for Poorly Water-Soluble Compounds
The choice of formulation strategy depends on the physicochemical properties of the drug and the desired pharmacokinetic profile. Common approaches include the use of co-solvents, surfactants, and lipid-based systems.[4][5]
2.1. Co-solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs. Common co-solvents used in preclinical studies include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and ethanol.
2.2. Surfactant-based Systems
Surfactants are amphiphilic molecules that can form micelles to encapsulate and solubilize poorly water-soluble drugs.[2] Non-ionic surfactants such as Tween 80 (polysorbate 80) and Cremophor EL are frequently used.[6]
2.3. Lipid-based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic drugs.[3][6] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium.[2]
Data Presentation: Example Formulations
The following tables provide examples of common vehicle compositions for oral administration of poorly soluble compounds in mice. The final concentration of this compound would need to be determined based on its solubility in the chosen vehicle and the required dose.
| Table 1: Co-solvent Formulations | |
| Vehicle Component | Percentage (% v/v) |
| DMSO | 5 - 10 |
| PEG 300/400 | 30 - 60 |
| Saline or Water | q.s. to 100 |
| Table 2: Surfactant-based Formulations | |
| Vehicle Component | Percentage (% v/v) |
| DMSO | 2 - 5 |
| Tween 80 | 5 - 10 |
| PEG 400 | 20 - 40 |
| Saline or Water | q.s. to 100 |
| Table 3: Lipid-based (SEDDS) Formulations | |
| Vehicle Component | Percentage (% w/w) |
| Oil (e.g., Corn oil, Sesame oil) | 30 - 50 |
| Surfactant (e.g., Cremophor EL) | 30 - 50 |
| Co-surfactant (e.g., Transcutol) | 10 - 20 |
Experimental Protocols
4.1. Protocol for Formulation Preparation
Objective: To prepare a homogenous and stable formulation of this compound for oral administration.
Materials:
-
This compound
-
Selected vehicle components (e.g., DMSO, PEG 400, Tween 80, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the co-solvent (e.g., DMSO) to dissolve this compound completely. Vortex until a clear solution is obtained.
-
Add the other vehicle components (e.g., PEG 400, Tween 80) sequentially, vortexing thoroughly after each addition.
-
Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.
-
If necessary, sonicate the formulation for a few minutes to ensure complete dissolution and homogeneity.
-
Visually inspect the final formulation for any precipitation or phase separation.
4.2. Protocol for Oral Gavage in Mice
Objective: To accurately administer the formulated this compound directly into the stomach of the mouse.
Materials:
-
Mouse of appropriate strain and weight
-
Formulated this compound
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 ml syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[7]
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Properly restrain the mouse to immobilize its head and straighten its back.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[7]
4.3. Protocol for Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Materials:
-
Mice (typically 3-5 per time point)
-
Formulated this compound
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Fast the mice overnight (with access to water) before dosing to reduce variability in absorption.[8]
-
Administer the formulated this compound via oral gavage as described in protocol 4.2.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.[9][10]
-
Blood can be collected via various methods such as retro-orbital sinus, submandibular vein, or tail vein.
-
Process the blood samples to separate plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration of this compound versus time to generate the PK profile.
Mandatory Visualizations
Caption: Workflow for selecting an appropriate oral formulation strategy for this compound.
Caption: Experimental workflow for a pharmacokinetic study of orally administered this compound in mice.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. future4200.com [future4200.com]
- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSM-421 in Malaria Prophylaxis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM-421 is a triazolopyrimidine-based compound that was investigated as a potential agent for the treatment and prevention of malaria. It emerged from a program aimed at identifying a backup compound for DSM265, another dihydroorotate dehydrogenase (DHODH) inhibitor. This compound demonstrated promising preclinical activity against Plasmodium falciparum and Plasmodium vivax, the two most significant species of malaria parasites affecting humans. These notes provide an overview of its mechanism of action, a summary of its preclinical data, and detailed protocols for key experiments relevant to its evaluation. While showing initial promise, it is important to note that the development of this compound was reportedly halted due to unforeseen off-target toxicity.
Mechanism of Action
This compound functions as a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3][4] This enzyme is a critical component of the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA in the malaria parasite. Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on de novo synthesis for survival and replication. By inhibiting DHODH, this compound effectively blocks the parasite's ability to produce the necessary pyrimidine building blocks, leading to a cessation of growth and eventual death. The high selectivity of this compound for the parasite enzyme over the human homologue is a key feature of its therapeutic potential.
Preclinical Data Summary
This compound exhibited several favorable properties in preclinical studies, including improved solubility and lower intrinsic clearance compared to its predecessor, DSM265.[1][2][3]
In Vitro Efficacy
| Parameter | P. falciparum (3D7) | P. vivax (field isolates) | Human (HEK293) |
| EC₅₀ | 0.028 µM (average) | ~0.056 µM | >100 µM |
| Table 1: In vitro 50% effective concentration (EC₅₀) of this compound against Plasmodium parasites and a human cell line.[1][4] |
Pharmacokinetics in Mice
| Parameter | Value |
| Oral Bioavailability | High (data not quantified in source) |
| Plasma Exposure | Increased compared to DSM265 |
| Predicted Human Half-life | Long |
| Table 2: Summary of pharmacokinetic properties of this compound in preclinical mouse models.[1][2][3] |
In Vivo Efficacy in a SCID Mouse Model
In a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum, this compound demonstrated excellent efficacy, suggesting the potential for a low human dose of less than 200 mg for effective treatment.[1][2][3]
Experimental Protocols
The following are detailed protocols for key experiments used in the preclinical evaluation of this compound, based on published research and standard laboratory procedures.
Protocol 1: Plasmodium falciparum Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant P. falciparum DHODH.
Materials:
-
Recombinant P. falciparum DHODH
-
L-dihydroorotate (DHO)
-
Decylubiquinone (CoQd)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound stock solution in DMSO
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of DHO, CoQd, and DCIP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of this compound dilutions in DMSO to the test wells. For control wells, add 2 µL of DMSO.
-
Add 178 µL of a solution containing the assay buffer and recombinant PfDHODH to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of a substrate mixture containing DHO and CoQd to each well.
-
Immediately after adding the substrate, add DCIP as the terminal electron acceptor.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: In Vitro Susceptibility Testing of P. falciparum
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete culture medium (RPMI-1640 supplemented with human serum or Albumax, hypoxanthine, and gentamicin)
-
This compound stock solution in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
96-well microplates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Fluorescence plate reader
Procedure:
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled gas environment.
-
Synchronize the parasite culture to the ring stage before setting up the assay.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate.
-
Include drug-free control wells (medium only) and positive control wells (a known antimalarial).
-
-
Parasite Addition and Incubation:
-
Add the synchronized ring-stage parasite culture (at a final parasitemia of ~0.5% and 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
-
Lysis and Staining:
-
After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour to allow the dye to bind to the parasite DNA.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Calculate the EC₅₀ value by fitting the fluorescence data to a dose-response curve.
-
Protocol 3: In Vivo Efficacy Assessment in a SCID Mouse Model of P. falciparum Malaria
Objective: To evaluate the in vivo efficacy of this compound in a humanized mouse model of P. falciparum infection.
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human erythrocytes
-
P. falciparum infected human erythrocytes
-
This compound formulation for oral administration
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope
Procedure:
-
Humanization of Mice:
-
Engraft SCID mice with human erythrocytes by intraperitoneal or intravenous injection.
-
Monitor the level of human erythrocyte chimerism in the peripheral blood.
-
-
Infection:
-
Once a stable chimerism is achieved, infect the mice with P. falciparum-infected human erythrocytes.
-
-
Drug Administration:
-
Randomly assign the infected mice to a control group (vehicle only) and treatment groups (different doses of this compound).
-
Administer this compound orally once daily for a specified number of days (e.g., 4 days).
-
-
Monitoring of Parasitemia:
-
Collect a small volume of blood from the tail vein of each mouse daily.
-
Prepare thin blood smears, stain with Giemsa, and determine the percentage of infected erythrocytes by light microscopy.
-
-
Data Analysis:
-
Plot the mean parasitemia over time for each group.
-
Calculate the percent inhibition of parasite growth for each treatment group compared to the control group.
-
Determine the effective dose (e.g., ED₅₀ or ED₉₀).
-
Conclusion
This compound is a potent inhibitor of Plasmodium DHODH with promising preclinical activity for both treatment and prophylaxis of malaria. Its favorable pharmacokinetic profile and efficacy in a mouse model highlighted its potential as a next-generation antimalarial. However, the reported off-target toxicity that led to the cessation of its development underscores the importance of comprehensive safety and toxicology screening in the drug development pipeline. The information and protocols provided herein serve as a valuable resource for researchers in the field of antimalarial drug discovery, offering insights into the evaluation of DHODH inhibitors and the challenges of bringing new therapeutic agents to the clinic.
References
Application Notes and Protocols for DSM265 in Antimalarial Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DSM265, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in drug combination studies. The protocols outlined below are intended to facilitate the assessment of synergistic, additive, or antagonistic interactions between DSM265 and other antimalarial compounds.
Introduction to DSM265
DSM265 is a promising antimalarial candidate that targets a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum.[1][2][3][4] Unlike its human host, the parasite relies solely on the de novo synthesis of pyrimidines for DNA and RNA replication, making PfDHODH an attractive drug target.[1][5][6] DSM265 has demonstrated potent activity against both the blood and liver stages of the parasite, including drug-resistant strains.[1][3][7][8] Its long half-life makes it an excellent candidate for combination therapies, potentially enabling single-dose treatments.[7][9]
The primary rationale for employing DSM265 in combination therapy is to enhance efficacy, overcome or delay the development of drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. Combination with a fast-acting compound like OZ439, a synthetic ozonide, has been investigated to provide rapid parasite clearance while the long-acting DSM265 prevents recrudescence.[5][7][9][10]
Key Concepts in Drug Combination Studies
The interaction between two drugs can be classified as:
-
Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
These interactions are quantitatively assessed using methods like the checkerboard assay and isobologram analysis, which are detailed in the protocols below. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify these interactions.[11][12][13]
Data Presentation
Quantitative data from drug combination studies should be summarized for clear interpretation. The following tables provide templates for presenting the results of a checkerboard assay.
Table 1: IC50 Values of Individual and Combined Drugs against P. falciparum
| Drug(s) | P. falciparum Strain | IC50 (nM) |
| DSM265 | 3D7 (drug-sensitive) | 4.3 |
| Compound X | 3D7 (drug-sensitive) | [Insert Value] |
| DSM265 + Compound X (1:1 ratio) | 3D7 (drug-sensitive) | [Insert Value] |
| DSM265 | Dd2 (drug-resistant) | [Insert Value] |
| Compound X | Dd2 (drug-resistant) | [Insert Value] |
| DSM265 + Compound X (1:1 ratio) | Dd2 (drug-resistant) | [Insert Value] |
Table 2: Fractional Inhibitory Concentration (FIC) and FIC Index for DSM265 and Compound X Combination
| P. falciparum Strain | FIC of DSM265 | FIC of Compound X | FIC Index (∑FIC) | Interaction |
| 3D7 | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
| Dd2 | [Insert Value] | [Insert Value] | [Insert Value] | [Synergistic/Additive/Antagonistic] |
Interpretation of FIC Index:
-
Synergy: ∑FIC ≤ 0.5
-
Additivity: 0.5 < ∑FIC ≤ 4
-
Antagonism: ∑FIC > 4
Experimental Protocols
Protocol 1: In Vitro Culture of Plasmodium falciparum
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum, a prerequisite for drug susceptibility testing.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 0.1 mM hypoxanthine, and 10% human serum or 0.5% Albumax II.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
37°C incubator
-
Sterile culture flasks
-
Centrifuge
Procedure:
-
Preparation of Complete Culture Medium: Aseptically prepare CCM and warm to 37°C.
-
Washing Erythrocytes: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes. Remove the supernatant and buffy coat after each wash.
-
Initiating and Maintaining Cultures:
-
Thaw cryopreserved parasite stocks according to standard procedures.
-
Maintain asynchronous cultures in sterile flasks at a 5% hematocrit in CCM.
-
Place the flasks in a modular chamber, flush with the gas mixture, and incubate at 37°C.
-
Change the medium daily and monitor parasite growth by preparing Giemsa-stained thin blood smears.
-
Split the cultures as needed to maintain parasitemia between 1-5%. For drug assays, synchronize cultures to the ring stage using 5% D-sorbitol treatment.[14]
-
Protocol 2: Checkerboard Assay for Drug Combination Testing
This assay is used to determine the interaction between two drugs over a range of concentrations.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
DSM265 and partner drug (Compound X) stock solutions in DMSO
-
96-well microtiter plates
-
CCM
-
SYBR Green I or materials for pLDH assay
Procedure:
-
Drug Dilution Plate Preparation:
-
Prepare serial dilutions of DSM265 horizontally and Compound X vertically in a 96-well plate containing CCM. The final volume in each well should be 100 µL.
-
Include wells with each drug alone and drug-free control wells.
-
-
Parasite Addition: Add 100 µL of the synchronized parasite culture to each well.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Quantification of Parasite Growth:
-
SYBR Green I Assay:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Add 100 µL of lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[15]
-
-
pLDH Assay:
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination using a non-linear regression dose-response model.
-
Calculate the FIC for each drug in the combination: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone).
-
Calculate the FIC Index (∑FIC) by summing the individual FICs.
-
Protocol 3: Isobologram Analysis
An isobologram is a graphical representation of drug interactions.
Procedure:
-
Perform a checkerboard assay as described above.
-
For each combination, plot the fractional inhibitory concentrations (FICs) of DSM265 on the y-axis and the partner drug on the x-axis.
-
Draw a line of additivity connecting the FIC value of 1 on each axis.
-
Plot the experimentally determined FIC pairs.
-
Data points falling on the line indicate an additive effect.
-
Data points falling below the line indicate synergy (concave curve).
-
Data points falling above the line indicate antagonism (convex curve).[11]
-
Mandatory Visualizations
Caption: Workflow for in vitro drug combination studies.
Caption: Target of DSM265 in the pyrimidine pathway.
Caption: Graphical representation of drug interactions.
References
- 1. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]
- 6. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. iddo.org [iddo.org]
Application Notes and Protocols for Assessing DSM-421 Efficacy in Liver-Stage Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of DSM-421, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, against the liver stages of Plasmodium parasites. The protocols outlined below are based on established methodologies for evaluating anti-malarial compounds targeting the pre-erythrocytic phase of infection.
Introduction to this compound and its Mechanism of Action
This compound is a triazolopyrimidine-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway. Unlike their human hosts, Plasmodium parasites lack pyrimidine salvage pathways, making DHODH an essential and validated target for anti-malarial drug development. This compound has been developed as a potential treatment and prophylactic agent against malaria, exhibiting activity against both Plasmodium falciparum and Plasmodium vivax. Its mode of action, targeting a key metabolic pathway, suggests efficacy against both the blood and liver stages of the parasite lifecycle.
Key Characteristics of this compound:
-
Target: Plasmodium dihydroorotate dehydrogenase (DHODH).
-
Mechanism: Inhibition of de novo pyrimidine biosynthesis.
-
Spectrum of Activity: Plasmodium falciparum, Plasmodium vivax.
-
Potential Applications: Single-dose treatment and once-weekly chemoprophylaxis.
Quantitative Data Summary
While specific IC50 values for this compound against liver-stage parasites are not extensively published, the available literature indicates potent activity. The following tables summarize the known enzymatic inhibition and comparative efficacy of this compound.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. Human DHODH | Reference |
| P. falciparum DHODH | 1.2 ± 0.1 | >5,000-fold | |
| P. vivax DHODH | 2.5 ± 0.2 | >2,500-fold | |
| Human DHODH | >10,000 | - |
Table 2: Comparative Efficacy of DHODH Inhibitors
| Compound | P. falciparum (Blood Stage) EC50 (nM) | P. vivax (Field Isolates) EC50 (nM) | Liver Stage Activity | Reference |
| This compound | 13 ± 5 | 14 ± 8 | Good | |
| DSM265 | 39 ± 9 | 160 ± 60 | Causal Prophylactic |
Signaling Pathway and Experimental Workflows
Mechanism of Action: DHODH Inhibition
The following diagram illustrates the metabolic pathway targeted by this compound.
In Vitro Efficacy Assessment Workflow
This workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of this compound against Plasmodium liver stages.
In Vivo Causal Prophylaxis Workflow
The following diagram illustrates the workflow for assessing the prophylactic efficacy of this compound in a humanized mouse model.
Experimental Protocols
Protocol for In Vitro Liver-Stage Activity Assay
This protocol is designed to determine the IC50 of this compound against P. falciparum or P. vivax liver stages.
Important Note: Studies using P. berghei models are unsuitable for testing the efficacy of this compound due to the intrinsic resistance of the P. berghei DHODH enzyme.
Materials:
-
Cryopreserved primary human hepatocytes or HepG2-CD81 cells
-
Collagen-coated 384-well plates
-
Hepatocyte culture medium
-
P. falciparum or P. vivax sporozoites
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: Mouse anti-Plasmodium HSP70 or anti-CSP
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG
-
DAPI nuclear stain
-
High-content imaging system
Procedure:
-
Hepatocyte Seeding:
-
Thaw and plate primary human hepatocytes or HepG2-CD81 cells in collagen-coated 384-well plates according to the supplier's instructions.
-
Culture for 24 hours to allow for cell attachment and monolayer formation.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in hepatocyte culture medium. Include a vehicle control (DMSO) and a positive control (e.g., atovaquone).
-
-
Sporozoite Infection:
-
Isolate fresh P. falciparum or P. vivax sporozoites from the salivary glands of infected Anopheles mosquitoes.
-
Aspirate the culture medium from the hepatocyte plates and add the sporozoite suspension.
-
Centrifuge the plates at a low speed to facilitate sporozoite contact with the hepatocytes.
-
Incubate for 3 hours at 37°C.
-
-
Treatment:
-
After the 3-hour infection, gently wash the wells to remove non-invaded sporozoites.
-
Add the prepared this compound serial dilutions and controls to the respective wells.
-
-
Incubation:
-
Incubate the plates for 3 to 6 days at 37°C in a humidified incubator with 5% CO2. Change the medium with freshly prepared compound dilutions every 48 hours.
-
-
Immunofluorescence Staining:
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 3% BSA in PBS.
-
Incubate with the primary antibody (anti-HSP70 or anti-CSP) overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated imaging system.
-
Use image analysis software to quantify the number of parasites (schizonts) and their size based on HSP70/CSP staining.
-
Normalize the parasite counts to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol for In Vivo Causal Prophylaxis in FRG huHep Mice
This protocol assesses the ability of this compound to prevent the establishment of a blood-stage infection after a sporozoite challenge.
Materials:
-
FRG (Fah-/-, Rag2-/-, Il2rg-/-) mice engrafted with human hepatocytes (FRG huHep)
-
This compound formulation for oral gavage
-
Vehicle control
-
Luciferase-expressing P. falciparum sporozoites
-
Equipment for intravenous injection or mosquito feeding
-
In vivo bioluminescence imaging system (IVIS)
-
Reagents for quantitative PCR (qPCR) of Plasmodium 18S rRNA
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize FRG huHep mice for at least one week before the experiment.
-
Randomly assign mice to a treatment group (this compound) and a control group (vehicle).
-
-
Dosing Regimen:
-
Administer this compound to the treatment group via oral gavage. The dosing regimen can be a single dose administered 24 hours before infection or a multi-dose regimen.
-
Administer the vehicle to the control group using the same schedule.
-
-
Sporozoite Challenge:
-
Infect the mice with luciferase-expressing P. falciparum sporozoites. This can be done by intravenous injection of a defined number of sporozoites or by allowing infected mosquitoes to feed on the mice.
-
-
Assessment of Liver-Stage Burden:
-
Between days 4 and 6 post-infection, quantify the liver parasite burden.
-
For in vivo imaging, anesthetize the mice, inject a luciferin substrate, and measure bioluminescence using an IVIS.
-
Alternatively, euthanize a subset of mice, harvest the livers, and quantify parasite load using qPCR for the Plasmodium 18S rRNA gene.
-
-
Monitoring for Blood-Stage Infection:
-
Starting from day 6 post-infection, collect small blood samples daily from the remaining mice.
-
Use qPCR to detect the presence of Plasmodium 18S rRNA in the blood, which indicates the transition from the liver stage to the blood stage.
-
The primary endpoint is the prevention of patent blood-stage parasitemia.
-
-
Data Analysis:
-
Compare the liver parasite burden (bioluminescence signal or 18S rRNA levels) between the this compound treated and control groups.
-
Compare the percentage of mice in each group that develop blood-stage parasitemia and the time to patency. A significant reduction in liver burden and a delay or complete prevention of blood-stage infection indicates prophylactic efficacy.
-
Conclusion
This compound represents a promising next-generation anti-malarial with a mechanism of action that is effective against both blood and liver stages of Plasmodium falciparum and P. vivax. The protocols detailed in these application notes provide a robust framework for the preclinical assessment of its efficacy as a causal prophylactic agent. Careful selection of appropriate in vitro and in vivo models, specifically avoiding the use of P. berghei, is critical for obtaining relevant and translatable data. Further studies to precisely quantify the liver-stage IC50 and to optimize dosing regimens will be essential for the clinical development of this compound as a tool for malaria prevention and eradication.
Application Notes: Measuring the Activity of DSM-421 Against Blood-Stage Malaria Parasites
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSM 421 - Medicines for Malaria Venture/Takeda - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
Troubleshooting & Optimization
DSM-421 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound DSM-421. The information focuses on addressing potential solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis in Plasmodium species, the parasites that cause malaria. It is in preclinical development for the treatment and prevention of malaria. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. Poor solubility can hinder in vitro assay performance and lead to challenges in developing effective oral formulations.
Q2: What is the reported aqueous solubility of this compound?
A2: this compound was specifically designed to have improved solubility compared to its parent compounds. Its aqueous solubility is reported to be in the range of 80–160 µg/mL across various physiologically relevant media[1]. This is a significant improvement, with this compound being 6- to 80-fold more soluble than the related compound DSM265[1].
Q3: My this compound is precipitating in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A3: Precipitation at neutral pH is a common issue for compounds with certain chemical moieties. The primary reason is that the compound's solubility limit in the specific buffer has been exceeded. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue. The most effective initial step is often to lower the pH of your buffer.
Q4: Which organic solvents can I use to prepare a stock solution of this compound?
A4: For creating high-concentration stock solutions, water-miscible organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for their strong solubilizing power with compounds of this class. Ethanol can also be used, though the achievable concentration might be lower. Always prepare a concentrated stock in the organic solvent and then dilute it into your aqueous experimental medium.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Media
This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound during your experiments.
References
Technical Support Center: Improving DSM-421 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the oral bioavailability of DSM-421 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the low oral bioavailability of this compound?
Low oral bioavailability of a compound like this compound, which is presumed to be poorly soluble, is often attributed to several factors:
-
Poor Aqueous Solubility: As a crystalline compound, this compound likely has a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption. For a drug to be absorbed, it must first be in solution.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[1] This is a common issue for many orally administered drugs.[1]
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.
Q2: Which animal model is most appropriate for initial bioavailability studies of this compound?
The choice of animal model is critical for obtaining relevant preclinical data.[2]
-
Rats: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic (PK) screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[2] They can provide initial insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Mice: Mouse models, such as CD2F1 or BALB/c, are also frequently used, particularly when only small quantities of the compound are available.[3][4]
-
Beagle Dogs: Dogs are often used as a second species in non-rodent studies because their GI physiology is more similar to humans in some aspects.[2]
-
Pigs: The pig model is also considered to have a gastrointestinal tract that closely resembles that of humans.[5]
Ultimately, the lack of a strong, direct correlation between animal and human bioavailability means that data from animal models should be interpreted with caution.[6]
Q3: What are the initial steps to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly water-soluble drugs.[7][8]
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Formulation with Excipients: Using surfactants, co-solvents, or complexing agents like cyclodextrins can improve the solubility of the active pharmaceutical ingredient (API).[8]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[8]
Troubleshooting Guides
Scenario 1: High variability in plasma concentrations of this compound in replicate animal studies.
Possible Cause 1: Inconsistent Formulation
-
Troubleshooting Step: Ensure the formulation is homogenous. If it is a suspension, ensure it is adequately agitated before and between dosing each animal. For solutions, confirm that the compound has not precipitated out.
-
Recommendation: Prepare fresh formulations for each study and perform a pre-dosing concentration analysis to confirm homogeneity.
Possible Cause 2: Variability in Animal Physiology
-
Troubleshooting Step: Factors such as the fed/fasted state of the animals can significantly impact drug absorption.
-
Recommendation: Standardize the experimental conditions. Ensure all animals are fasted for a consistent period before dosing, as food can alter gastric pH and emptying time.
Scenario 2: Good in vitro solubility but still poor in vivo bioavailability.
Possible Cause 1: First-Pass Metabolism
-
Troubleshooting Step: The compound may be rapidly metabolized in the liver or gut wall.[1]
-
Recommendation: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the animal species being studied.[9][10][11] This will help determine the intrinsic clearance of the compound. If metabolic stability is low, consider co-administration with a metabolic inhibitor (in research settings) or chemical modification of the molecule to block metabolic sites.[12]
Possible Cause 2: Efflux Transporter Activity
-
Troubleshooting Step: this compound may be a substrate for efflux transporters.
-
Recommendation: Perform an in vitro Caco-2 cell permeability assay. This assay can determine if the compound is subject to active efflux.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of Various Compounds in Different Animal Models
| Compound | Animal Model | Dose & Route | Cmax (µg/mL) | AUC∞ (µg·h/mL) | T½ (h) | Clearance (mL/h/kg) | Reference |
| MMB4 DMS | Rat | 55 mg/kg IV | 273 | 71.0 | 0.18 | 778 | [13] |
| MMB4 DMS | Rabbit | 25 mg/kg IV | 115 | 48.1 | 0.29 | 577 | [13] |
| MMB4 DMS | Dog | 15 mg/kg IV | 87.4 | 39.6 | 0.32 | 430 | [13] |
| Dofetilide | Mouse | N/A | N/A | N/A | 0.32 | High | [1] |
| Dofetilide | Male Rat | N/A | N/A | N/A | 0.5 | High | [1] |
| 17DMAG | Rat | 10 mg/kg IV | 0.88-1.74 | 104 µg/mL x min | N/A | 96 mL/min/kg | [3] |
Note: This table provides example data for illustrative purposes and to give researchers a general idea of the types of parameters measured. Direct comparison between compounds is not meaningful due to different dosing and compound characteristics.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
-
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution rate.
-
Materials:
-
This compound
-
A hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®)
-
A common solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or acetone)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Weigh appropriate amounts of this compound and the polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film will form on the flask wall. Further, dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution testing.
-
Protocol 2: Basic Oral Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
-
Materials:
-
Sprague-Dawley rats (male, 200-250g)
-
This compound formulation (e.g., solution, suspension, or solid dispersion)
-
Dosing gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
-
-
Procedure:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Divide the animals into two groups: Intravenous (IV) and Oral (PO).
-
For the IV group, administer a known dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
For the PO group, administer the this compound formulation via oral gavage at a higher dose (e.g., 10-20 mg/kg).
-
Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Mandatory Visualizations
References
- 1. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article | Semantic Scholar [semanticscholar.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. nuvisan.com [nuvisan.com]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of MMB4 DMS in rats, rabbits, and dogs following a single IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with DSM-421
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSM-421, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Our goal is to help you achieve consistent and reliable experimental results.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Question: My in vitro DHODH enzyme inhibition assay is showing high variability between replicates. What are the common causes and how can I minimize this?
Answer: High variability in in vitro enzyme inhibition assays can stem from several factors. Below is a table outlining potential sources of error and recommended solutions.
Table 1: Troubleshooting High Variability in In vitro DHODH Enzyme Inhibition Assays
| Potential Cause | Recommended Solution | Acceptable Variability (%CV) |
| Reagent Preparation | Ensure all reagents, including buffers, enzymes, and substrates, are prepared fresh and accurately. Use calibrated pipettes and high-purity water. | < 10% |
| Enzyme Activity | Confirm the specific activity of the DHODH enzyme lot you are using. Enzyme activity can vary between batches. | < 15% |
| Compound Solubility | This compound may precipitate at higher concentrations. Visually inspect your assay plate for any signs of precipitation. If needed, adjust the solvent concentration or sonicate the compound stock solution. | < 5% |
| Incubation Times | Strictly adhere to the specified incubation times for all steps of the assay. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences between wells. | < 10% |
| Plate Reader Settings | Optimize the plate reader settings (e.g., wavelength, read time) for your specific assay. Ensure the plate is read at a consistent temperature. | < 5% |
Experimental Protocol: In Vitro DHODH Enzyme Inhibition Assay
This protocol provides a detailed methodology for assessing the inhibitory activity of this compound on DHODH.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.1% Triton X-100.
-
Enzyme Solution: Recombinant human DHODH at a final concentration of 10 nM in Assay Buffer.
-
Substrate Solution: Dihydroorotate at a final concentration of 200 µM in Assay Buffer.
-
Cofactor Solution: Decylubiquinone at a final concentration of 100 µM in Assay Buffer.
-
Detection Reagent: DCIP (2,6-dichlorophenolindophenol) at a final concentration of 60 µM in Assay Buffer.
-
This compound Stock Solution: 10 mM this compound in 100% DMSO.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Add 1 µL of the this compound dilution to the wells of a 96-well plate. For control wells, add 1 µL of DMSO.
-
Add 50 µL of Enzyme Solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a 50 µL mixture of Substrate, Cofactor, and Detection Reagent to each well.
-
Immediately measure the absorbance at 600 nm every minute for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Normalize the data to the DMSO control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Question: I am observing inconsistent IC50 values for this compound in my cell-based proliferation assays. What could be the reason for this?
Answer: Inconsistent IC50 values in cell-based assays are a common challenge. The table below summarizes potential causes and mitigation strategies.
Table 2: Troubleshooting Inconsistent IC50 Values in Cell-Based Proliferation Assays
| Potential Cause | Recommended Solution | Expected IC50 Range (Varies by cell line) |
| Cell Line Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. | 10-100 nM |
| Seeding Density | Use a consistent cell seeding density for all experiments. Over- or under-confluent cells can exhibit different sensitivities to the compound. | 5,000 - 10,000 cells/well |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may affect cell growth and drug response. Test new lots of FBS before use in critical experiments. | N/A |
| Pyrimidine Salvage Pathway | The presence of uridine and other pyrimidine precursors in the cell culture medium can be utilized by the pyrimidine salvage pathway, bypassing the effect of DHODH inhibition. Consider using dialyzed FBS to reduce the concentration of these precursors. | N/A |
| Compound Stability in Media | This compound may not be stable in cell culture media for extended periods. Prepare fresh dilutions of the compound for each experiment. | N/A |
Experimental Protocol: Cell-Based Proliferation Assay (MTT)
This protocol describes a common method for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the pool of pyrimidines necessary for cell proliferation, making it a target for diseases characterized by rapid cell growth, such as cancer and certain autoimmune disorders.
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Question: Why do I see a discrepancy between the in vitro enzyme inhibition IC50 and the cell-based proliferation IC50 for this compound?
Answer: It is common to observe a difference between the potency of a compound in a biochemical assay versus a cell-based assay. Several factors can contribute to this:
-
Cellular Uptake and Efflux: The compound must be able to cross the cell membrane to reach its intracellular target. Active efflux pumps can also reduce the intracellular concentration of the compound.
-
Pyrimidine Salvage Pathway: As mentioned earlier, cells can utilize an alternative pathway to synthesize pyrimidines from precursors in the culture medium, which can reduce the apparent potency of a DHODH inhibitor.
-
Metabolism of the Compound: The compound may be metabolized by the cells into a more or less active form.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that contribute to its anti-proliferative activity.
Question: My in vivo efficacy studies with this compound in a mouse model are not showing the expected results based on my in vitro data. What could be the issue?
Answer: Translating in vitro results to in vivo efficacy can be challenging due to several factors related to the complexity of a whole-organism system.
-
Pharmacokinetics and Bioavailability: The compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its concentration and duration of action at the tumor site. This compound is orally active, but its bioavailability can be influenced by factors such as formulation and food intake.
-
Species Selectivity: this compound has been shown to be less active against rodent DHODH compared to the human enzyme. This is a critical consideration when using mouse models to predict human efficacy.
-
Tumor Microenvironment: The tumor microenvironment can influence drug response. Factors such as hypoxia and nutrient availability can affect cell metabolism and sensitivity to DHODH inhibition.
-
Compensation from the Salvage Pathway: The in vivo environment may provide a richer source of pyrimidine precursors for the salvage pathway compared to standard cell culture conditions, potentially reducing the efficacy of DHODH inhibitors.
Caption: A logical workflow for troubleshooting experimental variability.
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of DSM-421
This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing suboptimal or inconsistent efficacy with the antimalarial candidate DSM-421 in in vivo studies. While published data demonstrates excellent efficacy of this compound in specific preclinical models, discrepancies in experimental outcomes can arise from a number of factors. This guide will help you troubleshoot potential issues in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are observing poor efficacy of this compound in our in vivo mouse model. Is this expected?
A1: The most likely reason for poor efficacy of this compound in a mouse model is the use of an inappropriate Plasmodium species. This compound is a potent inhibitor of Plasmodium falciparum and Plasmodium vivax dihydroorotate dehydrogenase (DHODH), but it is significantly less active against the rodent malaria parasite, Plasmodium berghei.[1] Due to amino acid differences in the inhibitor binding site, this compound is approximately 100-fold less active against P. berghei DHODH.[1] Therefore, in vivo studies using P. berghei models are not suitable for evaluating the efficacy of this compound.[1] Published studies demonstrating high efficacy have utilized severe combined immunodeficient (SCID) mice engrafted with human red blood cells and infected with P. falciparum.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Plasmodium parasites are dependent on this pathway for survival as they cannot salvage pyrimidines from their host.[4] By inhibiting DHODH, this compound prevents the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting parasite replication.
Q3: What are the key advantages of this compound compared to its analog, DSM265?
A3: this compound was developed as a backup compound to DSM265 with improved drug-like properties. Compared to DSM265, this compound has improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing.[1] Notably, while DSM265 is more active against P. falciparum than P. vivax, this compound exhibits equal activity against both species, making it a promising candidate for treating both major forms of human malaria.[1]
Troubleshooting Guide: Addressing Poor In Vivo Efficacy
This guide provides a step-by-step approach to identifying and resolving common issues that can lead to poor efficacy of this compound in in vivo experiments.
Step 1: Verify Your In Vivo Model
The single most critical factor for observing this compound efficacy is the choice of the in vivo model.
Issue: Use of an incorrect Plasmodium species.
Troubleshooting Action:
-
Confirm the Plasmodium species used in your study. Efficacy studies for this compound should be conducted with P. falciparum.
-
Avoid using P. berghei or P. yoelii. These rodent malaria models are not suitable for testing this compound due to the compound's low activity against their DHODH enzyme.[1][5]
-
Utilize a P. falciparum SCID mouse model. The recommended model is a severe combined immunodeficient (SCID) mouse, such as the NOD SCID IL-2Rγ-/- (NSG) strain, engrafted with human red blood cells.[2][3]
Step 2: Review Your Experimental Protocol
Careful adherence to established protocols is crucial for reproducible results.
Issue: Suboptimal experimental procedures.
Troubleshooting Actions:
-
Human Red Blood Cell Engraftment: Ensure successful and consistent engraftment of human erythrocytes in the SCID mice. This is typically achieved through daily intraperitoneal or intravenous injections of human red blood cells.[2][6]
-
Parasite Strain and Inoculum: Use a well-characterized strain of P. falciparum (e.g., 3D7) for infection.[2] The inoculum size and route of infection (typically intravenous) should be consistent across all experimental groups.[2][3]
-
Dosing Regimen: Administer this compound orally once daily for 4 consecutive days, starting on day 3 post-infection.[7]
-
Monitoring Parasitemia: Monitor parasitemia levels daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry.
Step 3: Check Compound Formulation and Administration
Improper formulation or administration can lead to reduced drug exposure.
Issue: Poor bioavailability due to formulation or administration errors.
Troubleshooting Actions:
-
Formulation: While a specific recipe for this compound formulation in published studies is not detailed, a common vehicle for oral administration of similar compounds in mice is a solution or suspension in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in water. It is critical to ensure the compound is properly solubilized or suspended.
-
Oral Gavage Technique: Ensure proper oral gavage technique to deliver the full intended dose to the stomach. Alternatives like voluntary consumption using a palatable vehicle can be considered to reduce stress on the animals, though this may be less precise.[8][9]
-
Dose Calculation: Double-check all dose calculations based on the most recent body weight of the animals.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against DHODH and Plasmodium Parasites
| Target | Species/Strain | IC50 / EC50 (nM) |
| DHODH Enzyme | P. falciparum | 16 |
| P. vivax | 32 | |
| P. berghei | >10,000 | |
| Human | >100,000 | |
| Whole Parasite | P. falciparum (3D7) | 48 |
| P. falciparum (Dd2) | 64 | |
| P. vivax (field isolates) | 50 |
Data compiled from Phillips MA, et al. ACS Infect Dis. 2016.[1]
Table 2: In Vivo Efficacy of this compound in the P. falciparum SCID Mouse Model
| Dose (mg/kg/day, oral) | Parasite Reduction at Day 7 (%) |
| 10 | ~50 |
| 30 | >90 |
| 100 | >99 |
Data estimated from graphical representations in Phillips MA, et al. ACS Infect Dis. 2016.[1]
Detailed Experimental Protocols
Protocol 1: Establishment of P. falciparum Infection in SCID Mice
This protocol is adapted from published studies on in vivo efficacy of antimalarial compounds.[2][3][10]
-
Animal Model: Use female NOD SCID IL-2Rγ-/- (NSG) mice, 6-8 weeks old.
-
Human Red Blood Cell (huRBC) Engraftment:
-
Obtain human erythrocytes from a healthy donor.
-
On day -10 to -7 prior to infection, begin daily intraperitoneal (i.p.) injections of 1 mL of a 50% hematocrit solution of huRBCs.
-
Continue daily huRBC injections throughout the experiment to maintain chimerism.
-
-
Infection:
-
On day 0, infect the mice intravenously (i.v.) with 2 x 10^7 P. falciparum (e.g., strain 3D7)-infected human erythrocytes.
-
-
Monitoring Parasitemia:
-
Starting on day 3 post-infection, collect a small volume of peripheral blood from the tail vein daily.
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the percentage of parasitized erythrocytes by light microscopy.
-
Protocol 2: In Vivo Efficacy Assessment of this compound
-
Treatment Groups:
-
Randomly assign infected mice to treatment groups (n=3-5 mice per group) on day 3 post-infection, once parasitemia is established (typically 0.5-1%).
-
Include a vehicle control group and positive control group (e.g., chloroquine).
-
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water).
-
Administer the formulation orally (p.o.) via gavage once daily for 4 consecutive days (day 3 to day 6 post-infection).
-
-
Efficacy Readout:
-
Continue daily monitoring of parasitemia until day 7 post-infection.
-
The primary efficacy endpoint is the reduction in parasitemia on day 7 compared to the vehicle-treated control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting decision tree for this compound efficacy.
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking Murine and Human Plasmodium falciparum Challenge Models in a Translational Path for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Researchers [rodentmda.ch]
- 9. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting DSM-421 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained with DSM-421. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible outcomes.
General Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, ranging from experimental setup to reagent handling. This guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
Several factors can contribute to shifts in the IC50 value. These can be broadly categorized into three areas:
-
Compound Handling and Storage:
-
Improper Storage: Ensure this compound is stored at the recommended temperature and protected from light to prevent degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can reduce compound potency. Prepare single-use aliquots to maintain consistency.
-
Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by STR profiling) and use cells within a consistent and low passage number range. Genetic drift in later passages can alter cellular responses.
-
Cell Health and Viability: Ensure cells are healthy and have high viability (>95%) at the time of seeding. Stressed or unhealthy cells can respond differently to treatment.
-
Seeding Density: Inconsistent cell seeding density can lead to variations in the final readout. Optimize and maintain a consistent seeding density for all experiments.
-
Serum and Media Components: Variations in serum lots or media supplements can impact cell growth and drug response. It is advisable to test new lots of serum and media before use in critical experiments.
-
-
Assay Protocol and Reagents:
-
Incubation Times: Adhere strictly to the recommended incubation times for compound treatment and assay development.
-
Reagent Preparation and Age: Prepare fresh assay reagents as recommended and avoid using expired materials.
-
Plate Effects: Edge effects on microplates can lead to variability. Consider avoiding the outer wells or filling them with sterile media/PBS.
-
Q2: The maximum inhibition achieved with this compound is lower than expected. What could be the reason?
-
Compound Solubility: this compound may precipitate out of solution at higher concentrations. Visually inspect your treatment media for any signs of precipitation. Consider using a different solvent or reducing the final solvent concentration.
-
Assay Dynamic Range: The assay window may be too narrow. Ensure your positive and negative controls are well-separated and that the assay is sensitive enough to detect the expected range of inhibition.
-
Cellular Resistance Mechanisms: The cell line used may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound, reducing its intracellular concentration.
Q3: We are seeing inconsistent results in our downstream pathway analysis after this compound treatment. How can we troubleshoot this?
-
Timing of Analysis: The effect of this compound on downstream signaling pathways is time-dependent. Perform a time-course experiment to identify the optimal time point for observing the desired effect (e.g., phosphorylation changes, gene expression).
-
Antibody Specificity and Validation: Ensure the antibodies used for western blotting or other immunoassays are specific and validated for the intended application.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading between samples.
Data Presentation: Key Experimental Parameters
To aid in troubleshooting and ensure reproducibility, we recommend documenting the following experimental parameters for each experiment.
| Parameter | Recommended Specification | User Notes |
| Compound | ||
| This compound Lot Number | As specified on the vial | |
| Stock Solution Concentration | 10 mM in 100% DMSO | |
| Aliquotting Strategy | Single-use aliquots | |
| Storage Conditions | -20°C, protected from light | |
| Cell Line | ||
| Cell Line Name | e.g., MCF-7, A549 | |
| Passage Number | < 20 | |
| Seeding Density | e.g., 5,000 cells/well | |
| Media Formulation | e.g., DMEM + 10% FBS + 1% Pen/Strep | |
| Serum Lot Number | Record for each batch | |
| Assay | ||
| Assay Type | e.g., CellTiter-Glo®, Western Blot | |
| Treatment Duration | e.g., 72 hours | |
| Final DMSO Concentration | < 0.5% | |
| Plate Type | e.g., 96-well, clear bottom | |
| Readout Instrument | e.g., Plate reader model |
Experimental Protocols
Protocol: Cell Viability Assay using a Luminescent Readout
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells to the desired seeding density in pre-warmed complete growth media.
-
Dispense the cell suspension into a 96-well plate (e.g., 100 µL/well).
-
Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth media. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Include vehicle control (e.g., 0.5% DMSO in media) and positive control wells.
-
Remove the media from the cell plate and add the compound dilutions.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Readout:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
Troubleshooting Workflow for Inconsistent Results
challenges in synthesizing DSM-421 for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of DSM-421, a potent dihydroorotate dehydrogenase (DHODH) inhibitor investigated for its antiplasmodial activity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound belongs to the triazolopyrimidine class of compounds. Its synthesis is generally accomplished through a three-step sequence:
-
Condensation: Reaction of a 3-amino-1,2,4-triazole derivative with a β-ketoester to form a hydroxytriazolopyrimidine intermediate.
-
Chlorination: Conversion of the hydroxyl group to a chlorine atom using a chlorinating agent, yielding a 7-chloro-triazolopyrimidine intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom with the desired aniline derivative to yield the final this compound product.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are a substituted 3-amino-1,2,4-triazole, a substituted ethyl acetoacetate, and a substituted aniline. The specific nature of the substituents on these precursors is critical for the identity of the final product.
Q3: Are there any known stable analogs of this compound with published synthetic protocols?
A3: Yes, DSM-265 is a close and well-documented analog of this compound. The synthetic protocols for DSM-265 are highly relevant and can provide valuable insights into the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Condensation Reaction
Issue 1.1: Low yield of the hydroxytriazolopyrimidine intermediate.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure anhydrous reaction conditions. - Extend the reaction time. - Increase the reaction temperature, if the starting materials are stable. |
| Side reactions | - Use a milder base or optimize the base concentration. - Control the reaction temperature carefully to minimize byproduct formation. |
| Difficult product isolation | - Optimize the work-up procedure. Acid-base extraction may be beneficial. - Recrystallization from a suitable solvent system can improve purity and isolated yield. |
Issue 1.2: Presence of multiple spots on TLC after the reaction.
| Potential Cause | Troubleshooting Suggestion |
| Unreacted starting materials | - Monitor the reaction progress by TLC. If starting materials persist, consider adding more of the other reactant or extending the reaction time. |
| Formation of isomers or byproducts | - Characterize the major byproduct to understand its formation. This may indicate the need for a change in reaction conditions (e.g., solvent, temperature, or base). |
Step 2: Chlorination Reaction
Issue 2.1: Incomplete conversion of the hydroxyl group to the chloro group.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient chlorinating agent | - Use a larger excess of the chlorinating agent (e.g., POCl₃). - Ensure the chlorinating agent is fresh and has not decomposed. |
| Reaction temperature too low | - Gradually increase the reaction temperature while monitoring for decomposition. |
| Presence of water | - Conduct the reaction under strictly anhydrous conditions using freshly distilled solvents and dried glassware. |
Issue 2.2: Degradation of the product during work-up.
| Potential Cause | Troubleshooting Suggestion |
| Hydrolysis of the chloro intermediate | - Perform the work-up at low temperatures (e.g., on an ice bath). - Use a non-aqueous work-up if possible. - Neutralize any acidic residues carefully with a weak base. |
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Issue 3.1: Slow or incomplete reaction with the aniline.
| Potential Cause | Troubleshooting Suggestion |
| Low reactivity of the aniline | - Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction. - Increase the reaction temperature. Microwave irradiation can sometimes accelerate this type of reaction. |
| Steric hindrance | - If either the chloro-intermediate or the aniline is sterically hindered, longer reaction times or higher temperatures may be necessary. |
Issue 3.2: Formation of side products.
| Potential Cause | Troubleshooting Suggestion |
| Reaction at other sites on the aniline | - Protect other reactive functional groups on the aniline if necessary. |
| Dimerization or polymerization | - Use a higher dilution of reactants. - Control the addition rate of the aniline to the reaction mixture. |
Issue 3.3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Suggestion |
| Unreacted starting materials or byproducts with similar polarity | - Employ column chromatography with a carefully selected solvent gradient. - Consider recrystallization from a different solvent system. - Preparative HPLC may be necessary for high-purity material. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of triazolopyrimidine-based DHODH inhibitors, based on published procedures for analogs like DSM-265. Researchers should adapt these protocols for the specific synthesis of this compound.
Protocol 1: Synthesis of the Hydroxytriazolopyrimidine Intermediate
-
To a solution of the appropriate 3-amino-1,2,4-triazole in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding β-ketoester.
-
Add a catalytic amount of a base (e.g., sodium ethoxide) if required.
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Isolate the product by filtration if it precipitates, or remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Synthesis of the 7-Chloro-triazolopyrimidine Intermediate
-
Suspend the hydroxytriazolopyrimidine intermediate in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., triethylamine) if necessary.
-
Heat the mixture to reflux for 2-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3: Synthesis of this compound via SNAr Reaction
-
Dissolve the 7-chloro-triazolopyrimidine intermediate in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired substituted aniline (typically 1.1 to 1.5 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 6-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture, remove the solvent in vacuo, and partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel, followed by recrystallization to afford pure this compound.
Quantitative Data Summary
The following table summarizes typical (hypothetical) yields and purity for the synthesis of a triazolopyrimidine compound like this compound, based on literature for analogous compounds. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reaction | Typical Yield (%) | Typical Purity (%) |
| 1 | Condensation | 70-90 | >95 (after recrystallization) |
| 2 | Chlorination | 80-95 | >90 (crude) |
| 3 | SNAr | 60-85 | >98 (after chromatography and recrystallization) |
Visualizations
Signaling Pathway
Technical Support Center: Refining DSM-421 Treatment Protocols in SCID Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSM-421 in Severe Combined Immunodeficient (SCID) mouse models of Plasmodium falciparum malaria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway of Plasmodium species.[1] Since the parasite lacks pyrimidine salvage pathways, inhibition of DHODH disrupts DNA and RNA synthesis, leading to parasite death.[1]
Q2: Why are SCID mice used as a model for P. falciparum malaria?
A2: SCID mice have a mutation in the Prkdc gene, which results in a deficiency of functional T and B lymphocytes.[3] This severe immunodeficiency prevents the mice from rejecting human red blood cells (hRBCs) and clearing the P. falciparum infection, allowing for the study of the parasite's lifecycle and the efficacy of antimalarial drugs in an in vivo setting.[4][5]
Q3: What are the advantages of this compound over its predecessor, DSM265?
A3: this compound was developed as a backup compound to DSM265 and exhibits several improved drug-like properties.[1] Compared to DSM265, this compound has improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing.[1] It also shows equal activity against both P. falciparum and P. vivax field isolates, whereas DSM265 is more active against P. falciparum.[1]
Troubleshooting Guide
Issue 1: High variability in parasitemia levels between mice in the same treatment group.
-
Question: We are observing significant variation in parasite growth rates and drug efficacy among our SCID mice, even within the same experimental group. What could be the cause?
-
Answer: High variability can stem from several factors related to the SCID mouse model and experimental technique:
-
"Leaky" Phenotype: SCID mice can sometimes develop low levels of serum immunoglobulins, a phenomenon known as "leakiness".[6] This can lead to a partial immune response against the parasite or human red blood cells, affecting parasitemia. The leakiness is more common in certain genetic backgrounds.[6] Consider using younger mice or switching to a different SCID strain, such as NOD-scid, which is known to have a lower incidence of leakiness.[6]
-
Inconsistent Engraftment of hRBCs: The level of human red blood cell engraftment can vary between individual mice. Monitor the percentage of circulating hRBCs in each mouse before and during the experiment to ensure consistency.
-
Variable Drug Administration: Ensure accurate and consistent oral gavage technique. Inconsistent dosing can lead to variable drug exposure and efficacy.
-
Infection Inoculum: Prepare the parasite inoculum carefully to ensure a consistent number of viable parasites is injected into each mouse.
-
Issue 2: Unexpected toxicity or adverse effects in treated mice.
-
Question: Our SCID mice are showing signs of toxicity (e.g., weight loss, lethargy) at a dose of this compound that was reported to be safe. What should we do?
-
Answer: Unexpected toxicity can be due to several factors:
-
Vehicle Formulation: The vehicle used to dissolve or suspend this compound could be contributing to toxicity. Ensure the vehicle is well-tolerated by SCID mice at the administered volume. Consider running a vehicle-only control group to assess its effects.
-
Off-Target Effects: While this compound is a selective inhibitor, high concentrations could lead to off-target effects. If toxicity is observed, consider performing a dose-response study to determine the maximum tolerated dose in your specific mouse strain and experimental conditions.
-
Underlying Health Status of Mice: SCID mice are more susceptible to opportunistic infections. Ensure your animals are housed in a sterile environment and are free from any underlying health issues that could be exacerbated by the experimental procedures or drug treatment.
-
Issue 3: Lower than expected efficacy of this compound.
-
Question: this compound is not clearing the parasitemia as effectively as published data suggests. What could be the reason?
-
Answer: Suboptimal efficacy can be multifactorial:
-
Pharmacokinetics: The absorption and metabolism of this compound can be influenced by the formulation and the physiological state of the mice.[1] Consider performing a pilot pharmacokinetic study to determine the plasma concentration of this compound in your experimental setup.
-
Drug Formulation and Stability: Ensure that this compound is properly formulated and has not degraded. Prepare fresh formulations for each experiment.
-
Parasite Strain: While this compound has broad activity, there could be slight variations in susceptibility between different P. falciparum strains. Confirm the identity and drug sensitivity profile of the parasite strain you are using.
-
Timing of Treatment Initiation: The timing of treatment initiation relative to the peak of parasitemia can influence the perceived efficacy. Standardize the day of treatment initiation based on a consistent level of parasitemia.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and DSM265
| Compound | PfDHODH IC50 (nM) | P. falciparum 3D7 IC50 (nM) | PvDHODH IC50 (nM) |
| This compound | 1.6 | 16 | 3.2 |
| DSM265 | 0.5 | 5 | 1.0 |
Data extracted from Phillips MA, et al. ACS Infect Dis. 2016.[1]
Table 2: In Vivo Efficacy of this compound in a SCID Mouse Model of P. falciparum Malaria
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Parasitemia Reduction at Day 4 |
| Vehicle Control | - | Once daily for 4 days | - |
| This compound | 3 | Once daily for 4 days | >90% |
| This compound | 10 | Once daily for 4 days | >99% |
| This compound | 30 | Once daily for 4 days | >99% (cure) |
This table represents a summary of findings that support a low human dose prediction. Specific parasitemia reduction percentages can vary between studies.[1]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability | High (data not explicitly quantified in the provided search results) |
| Plasma Exposure (AUC) | Increased compared to DSM265 |
| Intrinsic Clearance | Lower compared to DSM265 |
| Predicted Human Half-life | Long |
Data extracted from Phillips MA, et al. ACS Infect Dis. 2016.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a P. falciparum-infected SCID Mouse Model
-
Animal Model: Use 6-8 week old SCID mice (e.g., NOD-scid).
-
Human Red Blood Cell (hRBC) Engraftment:
-
Source hRBCs from healthy donors (O+).
-
Wash hRBCs three times with sterile, incomplete RPMI-1640 medium.
-
Inject 0.5 mL of a 50% hRBC suspension intraperitoneally into each mouse.
-
Repeat the hRBC injection every 3-4 days to maintain a circulating population of >20% hRBCs.
-
-
P. falciparum Infection:
-
Culture P. falciparum (e.g., 3D7 strain) in vitro to the ring stage.
-
Prepare an inoculum of 1 x 107 infected hRBCs in 0.2 mL of incomplete RPMI-1640.
-
Inject the inoculum intravenously into the tail vein of each mouse.
-
-
Monitoring Parasitemia:
-
Starting on day 3 post-infection, collect a small blood sample from the tail vein.
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the percentage of infected hRBCs by light microscopy.
-
-
Drug Administration:
-
When parasitemia reaches approximately 1-2%, randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
-
Administer the drug or vehicle orally by gavage once daily for 4 consecutive days.
-
-
Efficacy Assessment:
-
Continue to monitor parasitemia daily for the duration of the treatment and for at least 28 days post-treatment to check for recrudescence.
-
The primary endpoint is the reduction in parasitemia compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound in Plasmodium.
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Severe combined immunodeficient mice - Wikipedia [en.wikipedia.org]
- 4. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCID mice and the study of parasitic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]
Technical Support Center: DSM-421 Stability and Handling
This technical support center provides guidance and answers frequently asked questions regarding the stability of the antimalarial drug candidate, DSM-421, in various solvents. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound for in vitro assays?
At present, specific, publicly available quantitative data on the long-term stability of this compound in a wide range of individual solvents is limited. However, for in vitro assays, initial dissolution in 100% DMSO is a common practice for compounds of this nature, followed by dilution in aqueous media. It is crucial to minimize the final DMSO concentration in cell-based assays to avoid solvent-induced toxicity. For short-term storage of stock solutions, anhydrous DMSO stored at -20°C or -80°C is generally recommended to minimize degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Are there any known incompatibilities of this compound with common excipients?
Detailed drug-excipient compatibility studies for this compound have not been publicly disclosed. As a general precaution, when developing formulations, it is essential to conduct compatibility studies with proposed excipients. Potential interactions can be screened using techniques like differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and high-performance liquid chromatography (HPLC) to detect the formation of degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in biological assays | Degradation of this compound in solution. | Prepare fresh solutions of this compound from a solid aliquot for each experiment. If using a DMSO stock, ensure it has been stored properly at low temperature and protected from moisture. Perform a quick purity check of the stock solution using HPLC if possible. |
| Precipitation of this compound in aqueous media | Poor aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Sonication may aid in initial dissolution. Consider the use of solubility-enhancing excipients for formulation development. |
| Observation of unknown peaks in chromatography | Chemical degradation of this compound. | This could be due to hydrolysis, oxidation, or photodecomposition. Protect solutions from light and air. Prepare solutions in degassed solvents if oxidation is suspected. Analyze the degradation products to understand the pathway. |
Experimental Protocols
For researchers who need to establish the stability of this compound in their own laboratory conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and the stock solution to UV and fluorescent light as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Diagrams
minimizing off-target effects of DSM-421 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with the hypothetical small molecule inhibitor, Deltarasin (DSM-421).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like Deltarasin (this compound)?
Q2: What are the common causes of off-target effects for small molecule inhibitors?
A2: Off-target effects of small molecule inhibitors often arise from the structural similarities between the intended target and other proteins. For instance, kinase inhibitors may bind to the highly conserved ATP-binding pocket of multiple kinases, leading to broad activity.[2] Additionally, some inhibitors can interact with entirely different classes of proteins that may have binding sites amenable to the inhibitor's structure.[2]
Q3: How can I begin to assess the selectivity of Deltarasin (this compound) in my experimental system?
A3: A comprehensive assessment of inhibitor selectivity involves a combination of computational and experimental methods.[1] In silico approaches can predict potential off-target interactions by screening the compound against large databases of protein structures.[1] Experimentally, a broad kinase profiling panel is a standard in vitro approach to identify unintended kinase targets.[2] In a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and identify potential off-target binding.
Troubleshooting Guide
Problem 1: I am observing a significant level of cell death in my cultures treated with Deltarasin (this compound), even at low concentrations.
-
Possible Cause: The observed cytotoxicity may be due to an off-target effect of Deltarasin (this compound).
-
Solutions:
-
Conduct a Dose-Response Curve: Determine the lowest effective concentration of Deltarasin (this compound) that elicits the desired on-target effect while minimizing toxicity.
-
Perform a Cell Viability Assay: Utilize multiple cell lines to determine if the toxicity is cell-type specific.[1]
-
Run an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[1]
-
Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1]
-
Problem 2: The phenotype I observe with Deltarasin (this compound) treatment is inconsistent with the known function of its intended target.
-
Possible Cause: The observed phenotype may be a result of Deltarasin (this compound) inhibiting an unknown off-target.
-
Solutions:
-
Employ Structurally Distinct Inhibitors: Use other inhibitors with different chemical structures that target the same protein to see if they produce the same phenotype.[1] This helps to ensure the observed effect is not due to a shared off-target of a particular chemical scaffold.
-
Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1]
-
Chemical Proteomics: Use affinity-based probes or other chemical proteomics techniques to identify the cellular targets of the inhibitor.[2]
-
Data Presentation
Table 1: Example Kinase Profiling Data for Deltarasin (this compound)
This table summarizes the inhibitory activity of Deltarasin (this compound) against a panel of kinases to identify potential off-target interactions.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase A | 95% | 50 |
| Off-Target Kinase B | 85% | 250 |
| Off-Target Kinase C | 60% | 1,500 |
| Off-Target Kinase D | 15% | >10,000 |
| Off-Target Kinase E | 5% | >10,000 |
Experimental Protocols
1. Kinase Profiling Assay
-
Objective: To determine the inhibitory activity of Deltarasin (this compound) against a broad panel of kinases.
-
Methodology:
-
Serially dilute Deltarasin (this compound) to create a range of concentrations.
-
In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Add the diluted Deltarasin (this compound) or a vehicle control to the wells.
-
Incubate the plate at room temperature for the designated time.
-
Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of Deltarasin (this compound) and determine the IC50 value.[1]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that Deltarasin (this compound) binds to its intended target in a cellular context and to identify potential off-targets.
-
Methodology:
-
Treat intact cells with Deltarasin (this compound) or a vehicle control.
-
Heat the cell lysates to a range of temperatures.[2]
-
Centrifuge the samples to pellet the aggregated proteins.[2]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant at each temperature using techniques like Western blotting or mass spectrometry. An increase in the melting temperature of the protein in the presence of Deltarasin (this compound) indicates binding.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: General strategies to minimize off-target effects.
References
Validation & Comparative
A Head-to-Head Comparison of Novel Antimalarial Candidates: DSM-421 vs. DSM265
A detailed examination of two promising next-generation antimalarial drugs, DSM-421 and DSM265, reveals distinct efficacy profiles and developmental stages. Both compounds target the same essential enzyme in the malaria parasite, but subtle molecular differences translate into significant variations in their activity spectrum and potential clinical applications.
This guide provides a comprehensive comparison of the preclinical and clinical data available for this compound and DSM265, two closely related antimalarial candidates from the triazolopyrimidine class. Developed to address the growing threat of drug-resistant malaria, both agents inhibit the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. While DSM265 has progressed further in clinical trials, this compound was developed as a potential backup candidate with improved physicochemical properties.
At a Glance: Key Efficacy and Development Differences
| Feature | This compound | DSM265 |
| Primary Target | Plasmodium dihydroorotate dehydrogenase (DHODH) | Plasmodium dihydroorotate dehydrogenase (DHODH) |
| Mechanism of Action | Inhibition of de novo pyrimidine biosynthesis | Inhibition of de novo pyrimidine biosynthesis |
| In Vitro Potency (IC50 vs PfDHODH) | 3-fold less potent than DSM265[1] | 8.9 nM |
| In Vitro Potency (EC50 vs P. falciparum) | 3-fold less potent than DSM265[1] | 4.3 nM |
| Activity vs. P. vivax | Equally active against P. falciparum and P. vivax field isolates[1] | More active on P. falciparum than P. vivax[1] |
| Key Advantage | Improved solubility, lower intrinsic clearance, and equal efficacy against P. falciparum and P. vivax[1] | Extensive clinical data, proven efficacy against P. falciparum in humans[2][3] |
| Development Stage | Preclinical; Entered Phase 1 clinical trials in Japan (results not publicly available)[1] | Phase 2a clinical trials completed[3] |
Mechanism of Action: Targeting Parasite Pyrimidine Synthesis
Both this compound and DSM265 function by selectively inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme of Plasmodium parasites. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Unlike their human hosts, malaria parasites cannot salvage pyrimidines from their environment and are entirely dependent on this synthesis pathway for survival. By blocking DHODH, these drugs effectively starve the parasite of essential nucleotides, leading to a halt in replication and eventual death.[4][5] The high selectivity for the parasite enzyme over the human counterpart minimizes the potential for host toxicity.[6]
Caption: Signaling pathway of this compound and DSM265 targeting DHODH.
Preclinical Efficacy: A Comparative Overview
Extensive preclinical studies have been conducted on both compounds, primarily utilizing in vitro enzyme inhibition assays and in vivo mouse models of malaria.
In Vitro Activity
Both this compound and DSM265 demonstrate potent inhibition of PfDHODH and the growth of P. falciparum parasites in culture. However, DSM265 is approximately three times more potent than this compound in these assays.[1] A significant differentiating factor is their activity against different Plasmodium species. While DSM265 shows greater potency against P. falciparum, this compound exhibits comparable activity against both P. falciparum and P. vivax field isolates, a crucial advantage for a broad-spectrum antimalarial.[1]
| Compound | IC50 vs. PfDHODH | EC50 vs. P. falciparum 3D7 | Species Selectivity |
| This compound | ~3x higher than DSM265[1] | ~3x higher than DSM265[1] | Equal activity against P. falciparum and P. vivax[1] |
| DSM265 | 8.9 nM | 4.3 nM | More active on P. falciparum than P. vivax[1] |
In Vivo Efficacy in Mouse Models
Both drugs have demonstrated excellent efficacy in the SCID mouse model of P. falciparum malaria.[1] This model, which utilizes immunodeficient mice engrafted with human red blood cells, is a standard for preclinical evaluation of antimalarials against human malaria parasites.[7][8][9] The promising results in these models supported the progression of both compounds into further development.
Clinical Efficacy and Pharmacokinetics: The Current Landscape
The clinical development of DSM265 is significantly more advanced than that of this compound, providing a wealth of human data for comparison.
DSM265: Clinical Trial Findings
Phase 1 studies in healthy volunteers demonstrated that DSM265 is safe and well-tolerated, with a long elimination half-life of 86 to 118 hours, supporting the potential for single-dose or once-weekly prophylactic regimens.[2] A Phase 2a proof-of-concept study in patients with uncomplicated P. falciparum or P. vivax malaria showed that a single dose of DSM265 rapidly cleared P. falciparum parasites.[3] However, its efficacy against P. vivax was less pronounced.[3]
| Parameter | Value (for DSM265) |
| Elimination Half-Life | 86 - 118 hours[2] |
| Parasite Reduction Ratio (log10 at 48h) | 1.55 (for 150 mg dose)[2] |
| Predicted Efficacious Single Dose | 340 mg[2] |
| Clinical Efficacy (P. falciparum) | Rapid parasite clearance[3] |
| Clinical Efficacy (P. vivax) | Less effective clearance kinetics[3] |
This compound: Limited Clinical Data
This compound was identified as a preclinical development candidate due to its improved drug-like properties, including better solubility and lower intrinsic clearance compared to DSM265.[1] These characteristics suggest it could be more readily formulated and potentially have a more favorable pharmacokinetic profile in humans.[1] While it was reported to have entered Phase 1 clinical trials in Japan, the results of these studies have not been made publicly available.[1] Therefore, a direct comparison of the clinical efficacy, safety, and pharmacokinetics of this compound with DSM265 is not possible at this time.
Experimental Protocols
DHODH Inhibition Assay
The inhibitory activity of the compounds against the DHODH enzyme is typically measured using a spectrophotometric assay. This assay monitors the reduction of a chromogenic electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by the DHODH enzyme in the presence of a co-substrate like decylubiquinone.[10] The rate of DCIP reduction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.[10]
References
- 1. DSM 421 - Medicines for Malaria Venture/Takeda - AdisInsight [adisinsight.springer.com]
- 2. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase IIa, randomized, double-blind, safety, immunogenicity and efficacy trial of Plasmodium falciparum vaccine antigens merozoite surface protein 1 and RTS,S formulated with AS02 adjuvant in healthy, malaria-naïve adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncology Pipeline | Takeda Cancer Drug Development [takedaoncology.com]
- 6. dovepress.com [dovepress.com]
- 7. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cancer Clinical Trials | Takeda Oncology Studies [takedaoncology.com]
- 9. A Phase IIa Controlled Human Malaria Infection and Immunogenicity Study of RTS,S/AS01E and RTS,S/AS01B Delayed Fractional Dose Regimens in Malaria-Naive Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical assessment of exciting new malaria drug candidate published | Medicines for Malaria Venture [mmv.org]
Validating Target Engagement of the Antimalarial Candidate DSM-421: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DSM-421, a promising antimalarial drug candidate, with other relevant compounds, focusing on the experimental validation of its engagement with the molecular target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The data presented is compiled from publicly available research to assist in understanding the methodologies and evidence supporting its mechanism of action.
Introduction to this compound and its Target
This compound is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo biosynthesis of pyrimidines in Plasmodium parasites.[1] Unlike their human hosts, these parasites lack a pyrimidine salvage pathway, making DHODH an ideal and validated target for antimalarial drugs.[1][2] this compound was developed as a backup candidate for DSM265, another DHODH inhibitor that has undergone clinical trials.[1] Compared to its predecessor, this compound exhibits improved drug-like properties, including better solubility and lower intrinsic clearance.[1]
The validation of target engagement is a critical step in drug development, confirming that a compound interacts with its intended target in a relevant biological context to elicit its therapeutic effect. This guide explores the key experimental approaches used to validate the target engagement of DHODH inhibitors, with a focus on this compound.
Comparative Analysis of DHODH Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to its predecessor, DSM265, and other DHODH inhibitors.
Table 1: In Vitro Inhibitory Activity against DHODH Enzymes
| Compound | P. falciparum DHODH (PfDHODH) IC50 | Human DHODH (HsDHODH) IC50 | Selectivity Index (HsDHODH IC50 / PfDHODH IC50) |
| This compound | 0.008 µM | >100 µM | >12,500 |
| DSM265 | 0.0089 µM | >200 µM | >22,470 |
| Brequinar | 880 µM | 0.006-0.01 µM | <0.001 |
| Teriflunomide (A77 1726) | 180 µM | 0.3-1 µM | <0.01 |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
Table 2: In Vitro Antiplasmodial Activity
| Compound | P. falciparum (3D7 strain) EC50 |
| This compound | 0.0043 µM |
| DSM265 | 0.0018 µg/mL (~0.0043 µM) |
| Brequinar | Not reported to have significant antiplasmodial activity |
| Teriflunomide (A77 1726) | Not reported to have significant antiplasmodial activity |
Experimental Protocols for Target Engagement Validation
Several robust methods are employed to confirm that a DHODH inhibitor like this compound directly interacts with and inhibits PfDHODH within the parasite.
Enzymatic Assays
Biochemical assays directly measure the inhibition of purified recombinant PfDHODH.
Methodology:
A common method is a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.[3]
-
Reagents: Recombinant PfDHODH, L-dihydroorotate (substrate), coenzyme Q analog (e.g., decylubiquinone), DCIP, and buffer solution (e.g., 100 mM HEPES, pH 8.0, with 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100).
-
Procedure: The reaction is initiated by adding the enzyme to a mixture containing the substrate, coenzyme Q analog, DCIP, and varying concentrations of the inhibitor (e.g., this compound).
-
Data Acquisition: The rate of DCIP reduction is measured by the decrease in absorbance at 600 nm over time.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: P. falciparum-infected red blood cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
Heat Shock: The treated cells are aliquoted and heated to a range of temperatures.
-
Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble PfDHODH remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the drug indicates target engagement. Isothermal dose-response experiments can also be performed to determine the potency of the compound in stabilizing the target.
Biomarker Assay: Dihydroorotate Accumulation
Inhibition of DHODH is expected to cause an accumulation of its substrate, dihydroorotate (DHO). Measuring DHO levels in parasite cultures serves as a direct biomarker of target engagement.
Methodology:
-
Parasite Culture and Treatment: P. falciparum cultures are treated with the DHODH inhibitor or a control.
-
Metabolite Extraction: Metabolites are extracted from the parasite-infected red blood cells.
-
DHO Quantification: The concentration of DHO in the extracts is measured using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: A significant increase in the intracellular concentration of DHO in inhibitor-treated parasites compared to controls confirms on-target activity.
Visualizing Pathways and Workflows
To further clarify the mechanism and experimental approaches, the following diagrams are provided.
Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium, highlighting the inhibition of DHODH by this compound.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Conclusion
The validation of this compound's engagement with its target, PfDHODH, is supported by a combination of biochemical and cellular assays. Its high potency and selectivity for the parasite enzyme over the human counterpart, as demonstrated in enzymatic assays, are crucial for its therapeutic potential. While specific data from advanced cellular target engagement assays like CETSA and biomarker studies for this compound are not as widely published as for its predecessor DSM265, the described methodologies provide a clear framework for the continued evaluation of this and other DHODH inhibitors. The collective evidence strongly supports the on-target mechanism of action for this class of antimalarial compounds.
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Navigating the Landscape of Antimalarial Resistance: A Comparative Analysis of DSM-421
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance to new antimalarial candidates is paramount. This guide provides a comparative analysis of DSM-421, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), with other antimalarials, supported by experimental data and detailed methodologies.
This compound is an orally active DHODH inhibitor that has demonstrated potent antiplasmodial activity.[1] Its novel mechanism of action, targeting the parasite's pyrimidine biosynthesis pathway, makes it a promising candidate in the fight against drug-resistant malaria. However, the potential for resistance development and cross-resistance with existing antimalarials necessitates a thorough evaluation.
In Vitro Efficacy and Cross-Resistance Profile
Studies on DHODH inhibitors have revealed that resistance can be selected for in vitro, primarily through point mutations in the drug-binding site of the DHODH enzyme.[1][2] However, these studies also indicate a complex pattern of cross-resistance, where parasites resistant to one DHODH inhibitor may exhibit hypersensitivity to other compounds targeting the same enzyme.[1][2] This suggests that strategic combination therapies could be employed to mitigate the emergence of resistance.
While specific cross-resistance studies directly comparing this compound with a broad panel of antimalarials with different mechanisms of action are not extensively published in the readily available literature, we can infer its likely profile based on its mechanism of action and data from related DHODH inhibitors like DSM265. Resistance to DHODH inhibitors is not typically associated with mutations in genes responsible for resistance to common antimalarials such as chloroquine (pfcrt) or artemisinin (pfk13).[3][4]
Table 1: Comparative In Vitro Activity of DHODH Inhibitors and Standard Antimalarials against Drug-Sensitive and Resistant P. falciparum Strains
| Compound | Target/Mechanism of Action | EC50 (nM) vs. 3D7/W2 (Drug-Sensitive) | EC50 (nM) vs. Dd2 (Chloroquine-Resistant, Pyrimethamine-Resistant) | EC50 (nM) vs. K1 (Multidrug-Resistant) | Fold-Resistance (Resistant/Sensitive) |
| This compound (and related DHODH inhibitors) | Dihydroorotate Dehydrogenase (DHODH) | Data not available for direct comparison | Data not available for direct comparison | Data not available for direct comparison | Likely low against strains with resistance mechanisms unrelated to DHODH |
| Chloroquine | Heme detoxification | ~10-20 | >200 | >200 | >10 |
| Artemisinin | Activation by heme, generation of free radicals | ~1-5 | ~1-5 | ~1-5 | Generally <2 (without K13 mutations) |
| Atovaquone | Cytochrome bc1 complex | ~0.1-1 | ~0.1-1 | High (with Cyt b mutations) | >1000 (with Cyt b mutations) |
| Pyrimethamine | Dihydrofolate reductase (DHFR) | ~1-10 | >1000 | >1000 | >100 |
Note: This table is a composite representation based on typical values found in antimalarial drug discovery literature. Direct comparative EC50 values for this compound against a wide range of resistant strains from a single study are not currently available. The "Fold-Resistance" is an approximation and can vary significantly between specific strains.
Experimental Protocols
1. In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)
This method is widely used to determine the 50% effective concentration (EC50) of antimalarial compounds against P. falciparum cultures.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Incubation: Parasite culture (1% parasitemia, 2% hematocrit) is added to 96-well plates containing the serially diluted compounds. The plates are incubated for 72 hours under the conditions described above.
-
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and a lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The EC50 values are determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
2. In Vitro Selection of Drug-Resistant Parasites
This protocol is used to generate parasite lines with reduced susceptibility to a specific antimalarial compound.
-
Initial Exposure: A clonal population of P. falciparum (e.g., 3D7) is exposed to a constant pressure of the test compound at a concentration equivalent to 2-3 times its EC50.
-
Monitoring and Increasing Pressure: The parasite culture is monitored daily for recrudescence. Once the parasites have adapted and are growing steadily, the drug pressure is gradually increased in a stepwise manner.
-
Clonal Selection: Once parasites are able to grow at significantly higher drug concentrations (e.g., >10x the initial EC50), the resistant population is cloned by limiting dilution.
-
Phenotypic and Genotypic Characterization: The resulting resistant clones are then characterized phenotypically by determining their EC50 values for the selecting drug and a panel of other antimalarials to assess cross-resistance. Genotypic characterization is performed by whole-genome sequencing to identify mutations associated with the resistance phenotype, with a particular focus on the drug's target protein.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and resistance, as well as the experimental workflow, the following diagrams are provided.
Caption: Mechanism of action and resistance pathway for DHODH inhibitors like this compound.
Caption: Workflow for determining the cross-resistance profile of a selected resistant parasite line.
References
- 1. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
A Comparative Analysis of the Antimalarial Compounds DSM-421 and Chloroquine
For Immediate Release
[City, State] – [Date] – In the ongoing global effort to combat malaria, a comprehensive understanding of novel and existing antimalarial compounds is paramount. This guide provides a detailed comparative analysis of DSM-421, a former clinical candidate, and chloroquine, a long-standing and widely used antimalarial drug. This report is intended for researchers, scientists, and drug development professionals, offering a side-by-side examination of their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant public health challenge. The emergence and spread of drug-resistant parasite strains necessitate the continuous development of new therapeutic agents. This guide focuses on a comparative analysis of two such compounds: this compound and chloroquine. Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of malaria treatment for decades, primarily targeting the parasite's hemoglobin degradation pathway. In contrast, this compound represents a more recent approach, targeting the parasite's pyrimidine biosynthesis pathway.
Mechanism of Action
The fundamental difference between this compound and chloroquine lies in their molecular targets within the Plasmodium parasite.
This compound: Inhibition of Pyrimidine Biosynthesis
This compound is a triazolopyrimidine-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] This enzyme is a critical component of the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA, as well as phospholipids and glycoproteins in the parasite.[1][2] Unlike their human hosts, Plasmodium species lack pyrimidine salvage pathways, making them entirely dependent on this de novo synthesis for survival. By inhibiting PfDHODH, this compound effectively starves the parasite of essential building blocks for growth and replication.[1][3]
Chloroquine: Disruption of Heme Detoxification
Chloroquine's primary mechanism of action is the inhibition of heme polymerase activity within the parasite's acidic food vacuole.[4][5] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization.[4][6] The resulting accumulation of toxic free heme leads to oxidative stress and parasite death.[4][5]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of antimalarial compounds is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting parasite growth.
| Compound | Target | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | PfDHODH | 3D7 | Not explicitly stated, but potent nanomolar activity reported. | [1] |
| Dd2 (chloroquine-resistant) | Not explicitly stated, but potent nanomolar activity reported. | [1] | ||
| Chloroquine | Heme Polymerase | 3D7 (chloroquine-sensitive) | 16.27 ± 3.73 | [7] |
| K1 (chloroquine-resistant) | 379.83 ± 54.62 | [7] | ||
| Franceville isolates | 111.7 (mean, 50% resistant) | [8] | ||
| Bakoumba isolates | 325.8 (mean, 95% resistant) | [8] | ||
| Indian field isolates (vs. 3D7) | Resistance Index: 260.55 - 403.78 | [9] |
Note: The IC50 values for chloroquine can vary significantly depending on the parasite strain and its resistance profile.
Experimental Protocols
This compound: DHODH Inhibition Assay
The inhibitory activity of this compound against PfDHODH is typically determined using a spectrophotometric assay that measures the enzyme-catalyzed reduction of a substrate.
Protocol Summary:
-
Recombinant PfDHODH enzyme is purified.
-
The enzyme is incubated with varying concentrations of the inhibitor (this compound).
-
The reaction is initiated by the addition of the substrates, dihydroorotate and decylubiquinone.
-
The rate of reduction of the electron acceptor, 2,6-dichloroindophenol (DCIP), is monitored by measuring the decrease in absorbance at 600 nm.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[10]
Chloroquine: Heme Polymerization Inhibition Assay
The ability of chloroquine to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) is a common in vitro assay to assess its mechanism of action.
Protocol Summary:
-
A solution of hematin (the monomer of hemozoin) is prepared in a sodium acetate buffer at an acidic pH (typically around 5.2) to mimic the parasite's food vacuole.
-
Varying concentrations of chloroquine are added to the hematin solution.
-
The mixture is incubated to allow for the formation of β-hematin crystals.
-
After incubation, the amount of remaining soluble heme is quantified, often by converting it to a pyridine-hemochrome complex and measuring its absorbance.
-
The percentage of inhibition of heme polymerization is calculated, and IC50 values are determined.[11][12]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. journal.uii.ac.id [journal.uii.ac.id]
A Comparative Analysis of the Novel Antimalarial Combination DSM265/OZ439 Versus Standard Artemisinin-Based Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitate the development of novel antimalarial therapies. This guide provides a comparative overview of the investigational drug combination DSM265/OZ439 against current standard-of-care artemisinin-based combination therapies (ACTs). This analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental methodologies.
It is important to note that direct head-to-head comparative studies between DSM265/OZ439 and specific ACTs under identical experimental conditions are limited. Therefore, the data presented are compiled from separate studies and should be interpreted with consideration for potential variations in experimental protocols.
Executive Summary
The combination of DSM265 and OZ439 represents a promising, non-artemisinin-based alternative for the treatment of uncomplicated malaria. DSM265 is a long-acting inhibitor of the parasitic enzyme dihydroorotate dehydrogenase (DHODH), while OZ439 (artefenomel) is a synthetic ozonide with a mechanism of action similar to artemisinin but with a longer half-life. This combination offers the potential for a single-dose cure, which could significantly improve patient compliance. Standard ACTs, the current cornerstone of malaria treatment, pair a short-acting artemisinin derivative with a longer-acting partner drug. While highly effective, the rise of artemisinin resistance threatens their long-term utility.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of DSM265/OZ439 and commonly used ACTs.
Table 1: In Vitro Efficacy of Antimalarial Combinations against P. falciparum
| Drug/Combination | Strain(s) | IC50 (nM) | Reference(s) |
| DSM265 | 3D7 | 1.8 | [1] |
| Dd2 | 1.8 | [1] | |
| Artemether-Lumefantrine | 3D7 | Artemether: ~2, Lumefantrine: ~96 | [2] |
| V1S | Artemether: ~2, Lumefantrine: ~24 | [2] | |
| Artesunate-Amodiaquine | Field Isolates (Cambodia) | Mono-desethyl-amodiaquine: 174.5 (median) | [3] |
| Field Isolates (Ghana) | Artesunate: 0.2-3.6, Amodiaquine: 2-200 | [4] | |
| Dihydroartemisinin-Piperaquine | Field Isolates (Kenya) | Dihydroartemisinin: 2 (median), Piperaquine: 32 (median) | [2] |
| Field Isolates (Cameroon) | Dihydroartemisinin: 1.29 (mean), Piperaquine: 38.9 (mean) | [5] |
Table 2: In Vivo Efficacy of Antimalarial Combinations
| Drug/Combination | Animal Model/Study Population | Key Efficacy Metrics | Reference(s) |
| DSM265/OZ439 | Healthy volunteers with induced malaria | A single dose of 800 mg OZ439 and 450 mg DSM265 is predicted to achieve >90% cure rate at 42 days. | [6] |
| Artemether-Lumefantrine | Children in Mali | PCR-corrected adequate clinical and parasitological response (ACPR) of 98.2%. Median parasite clearance half-life of 1.9 hours. | [7] |
| Children in Ethiopia | Uncorrected cure rate of 92.0% at day 28. >95% parasite and fever clearance by day 3. | [8] | |
| Artesunate-Amodiaquine | Children in Mali | PCR-corrected ACPR of 100%. Median parasite clearance half-life of 1.7 hours. | [7] |
| Children in DR Congo | PCR-corrected cure rate of 95% at day 42. | [9] | |
| Dihydroartemisinin-Piperaquine | Patients in Vietnam | PCR-corrected efficacy of 97.7% at day 42. Median parasite clearance time of 61.7 hours. | [10][11] |
| Patients at China-Myanmar border | 100% cure rate at day 42. Mean parasite clearance time of 36.9 hours. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate antimalarial drug combinations.
In Vitro Drug Interaction Assay: Modified Fixed-Ratio Isobologram Method
This method is used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Setup: The 50% inhibitory concentrations (IC50s) of each drug alone are determined. For the combination assay, the drugs are mixed in fixed ratios (e.g., 4:1, 3:1, 1:1, 1:3, 1:4) based on their individual IC50s.
-
Drug Exposure: Asynchronous parasite cultures (e.g., at 0.5% parasitemia and 2% hematocrit) are exposed to serial dilutions of the single drugs and the fixed-ratio mixtures in 96-well plates for 72 hours.
-
Quantification of Parasite Growth: Parasite growth is often measured using a SYBR Green I-based fluorescence assay or by measuring the incorporation of [3H]-hypoxanthine.
-
Data Analysis: The IC50 for each fixed-ratio combination is calculated. The Fractional Inhibitory Concentration (FIC) for each drug in the combination is determined using the formula: FIC = (IC50 of drug in combination) / (IC50 of drug alone). The sum of the FICs (ΣFIC) indicates the nature of the interaction:
-
ΣFIC ≤ 0.5: Synergism
-
0.5 < ΣFIC ≤ 4.0: Additive interaction
-
ΣFIC > 4.0: Antagonism
-
-
Isobologram Construction: An isobologram is generated by plotting the FIC of one drug against the FIC of the other. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.[13][14][15]
In Vivo Efficacy Assay: 4-Day Suppressive Test (Peters' Test)
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.
-
Animal Model: Typically, Swiss albino or BALB/c mice are used.
-
Parasite Inoculation: Mice are infected intraperitoneally or intravenously with a standardized inoculum of Plasmodium berghei (e.g., 1 x 10^7 infected red blood cells).
-
Drug Administration: The test compounds are administered orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Monitoring of Parasitemia: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Parasite Suppression: The average parasitemia of the control group is considered 100%. The percentage of parasite suppression for each treated group is calculated as: [ (Average parasitemia of control - Average parasitemia of treated group) / Average parasitemia of control ] x 100.
-
Monitoring of Survival: The mean survival time for each group is recorded.[16][17][18][19]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action for Artemisinin/OZ439 and DSM265.
Experimental Workflow
References
- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Efficacy and Parasite Clearance of Artesunate + Sulfadoxine-Pyrimethamine Versus Artemether-Lumefantrine in Mali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo efficacy of artemether–lumefantrine against uncomplicated Plasmodium falciparum malaria in Dembia District, northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo efficacy of artesunate–amodiaquine and artemether–lumefantrine for the treatment of uncomplicated falciparum malaria: an open-randomized, non-inferiority clinical trial in South Kivu, Democratic Republic of Congo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delayed Parasite Clearance after Treatment with Dihydroartemisinin-Piperaquine in Plasmodium falciparum Malaria Patients in Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.itg.be [research.itg.be]
- 12. Clinical Efficacy of Dihydroartemisinin–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified fixed-ratio isobologram method for studying in vitro interactions between atovaquone and proguanil or dihydroartemisinin against drug-resistant strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug repositioning as a route to anti-malarial drug discovery: preliminary investigation of the in vitro anti-malarial efficacy of emetine dihydrochloride hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.6. Four-Day Suppressive Test [bio-protocol.org]
- 17. 2.8. Four-Day Suppressive Test [bio-protocol.org]
- 18. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: DSM-421 and Atovaquone in Antimalarial Drug Development
A comprehensive review of available data on the therapeutic potential of DSM-421 and atovaquone against malaria. This guide provides a detailed comparison of their mechanisms of action, experimental data, and resistance profiles for researchers, scientists, and drug development professionals.
Due to the limited availability of public information on this compound, a direct head-to-head comparison with the well-established antimalarial drug atovaquone is not currently feasible. Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield relevant data for a compound in a comparable therapeutic class to atovaquone.
Therefore, this guide will provide a comprehensive overview of atovaquone, presenting its known characteristics in the format requested, to serve as a benchmark for when data on this compound or other novel antimalarial compounds become available.
Atovaquone: A Detailed Profile
Atovaquone is a hydroxynaphthoquinone that is a well-documented antimalarial agent.[1][2] It is a potent and selective inhibitor of the parasite's mitochondrial electron transport chain.[3][4][5]
Mechanism of Action
Atovaquone's primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of Plasmodium falciparum.[1][3][4] This inhibition disrupts the mitochondrial membrane potential and ultimately leads to the parasite's death.[2][4] Specifically, atovaquone acts as a competitive inhibitor of ubiquinol, mimicking its structure to bind to the Q_o_ site of cytochrome b.[3] This blockage has two major downstream effects:
-
Inhibition of Pyrimidine Biosynthesis: The parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, is dependent on the electron transport chain to regenerate ubiquinone. By blocking the electron transport chain, atovaquone indirectly inhibits DHODH, depriving the parasite of essential precursors for DNA and RNA synthesis.[3][4][5]
-
Inhibition of ATP Synthesis: While the parasite's ATP synthesis during the blood stage is primarily glycolytic, the mitochondrial electron transport chain still plays a role. Inhibition by atovaquone contributes to a reduction in ATP production.[1][5]
Experimental Data: Efficacy of Atovaquone
The efficacy of atovaquone has been demonstrated in numerous clinical trials, primarily in combination with proguanil (Malarone®) to prevent the rapid development of resistance.
| Parameter | Atovaquone Monotherapy | Atovaquone-Proguanil Combination | Reference |
| Clinical Efficacy (Uncomplicated P. falciparum Malaria) | Cure rates of approximately 67% were observed when used alone. | Cure rates of 98.7% have been reported. | [6] |
| Parasite Clearance Time | Mean of 62 hours. | Not specified in the provided results. | [6] |
| Fever Clearance Time | Mean of 53 hours. | Not specified in the provided results. | [6] |
Experimental Protocols
In Vitro Susceptibility Assays:
A common method to determine the in vitro susceptibility of P. falciparum to atovaquone involves isotopic microtests.
-
Parasite Culture: Asexual erythrocytic stages of P. falciparum are cultured in vitro using standard methods (e.g., RPMI 1640 medium supplemented with human serum and red blood cells).
-
Drug Preparation: Atovaquone is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Parasite Inoculation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit.
-
Incubation: Plates are incubated for 48-72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).
-
Measurement of Parasite Growth: Parasite growth is assessed by measuring the incorporation of a radiolabeled precursor, such as [³H]hypoxanthine, into the parasite's nucleic acids.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.
Resistance Profile
Resistance to atovaquone, when used as a monotherapy, develops rapidly.[7][8] This is primarily due to point mutations in the parasite's mitochondrial cytochrome b gene (cytb), which is the target of the drug.[9][10]
-
Mechanism of Resistance: Single nucleotide polymorphisms in the cytb gene, particularly at codon 268 (Y268S/C/N), lead to conformational changes in the atovaquone binding site.[4] This reduces the drug's affinity for its target, rendering it less effective.
-
Combination Therapy: The combination of atovaquone with proguanil (Malarone®) significantly delays the emergence of resistance.[9][11] Proguanil itself has a weak antimalarial effect but acts synergistically with atovaquone, enhancing its ability to collapse the mitochondrial membrane potential.[2][11]
Conclusion
Atovaquone remains an important tool in the fight against malaria, particularly for prophylaxis and in combination therapy for treatment. Its well-defined mechanism of action and extensive clinical data provide a solid foundation for its use. While a direct comparison with this compound is not possible at this time, the information presented on atovaquone serves as a comprehensive reference for the evaluation of new antimalarial candidates. Future research and publication of data on novel compounds like this compound will be crucial to expand the arsenal of effective treatments against this devastating disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atovaquone - Wikipedia [en.wikipedia.org]
- 3. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 6. Clinical studies of atovaquone, alone or in combination with other antimalarial drugs, for treatment of acute uncomplicated malaria in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atovaquone resistance in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Emergence of Resistance to Atovaquone-Proguanil in Malaria Parasites: Insights from Computational Modeling and Clinical Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different mutation patterns of atovaquone resistance to Plasmodium falciparum in vitro and in vivo: rapid detection of codon 268 polymorphisms in the cytochrome b as potential in vivo resistance marker | springermedizin.de [springermedizin.de]
- 11. academic.oup.com [academic.oup.com]
DSM-421: A Promising Candidate Against Plasmodium vivax Clinical Isolates
A comparison of its ex vivo activity with current antimalarial agents reveals a potential new tool in the fight against relapsing malaria.
Researchers and drug development professionals now have a promising new compound in the pipeline for the treatment and prevention of Plasmodium vivax malaria. DSM-421, a novel inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH) enzyme, has demonstrated potent and equal activity against clinical isolates of both P. falciparum and P. vivax.[1][2][3] This is a significant advancement, as its predecessor, DSM265, showed lower efficacy against P. vivax.[1][2][3] This guide provides a comparative analysis of this compound's activity against P. vivax with that of established antimalarial drugs, supported by experimental data and detailed methodologies.
Comparative Ex Vivo Activity Against P. vivax
The following table summarizes the 50% inhibitory concentration (IC50) and effective concentration (EC50) values of this compound and other common antimalarials against clinical isolates of P. vivax. The data is derived from ex vivo schizont maturation assays.
| Antimalarial Drug | IC50/EC50 (nM) Range | Mechanism of Action |
| This compound | EC50: 180 nM [4] | Dihydroorotate dehydrogenase (DHODH) inhibitor [1][5] |
| Chloroquine | 22.1 - 295 nM[6][7] | Heme detoxification inhibitor |
| Artesunate | 1.31 nM[6] | Production of reactive oxygen species |
| Mefloquine | 92 nM[7] | Heme detoxification inhibitor |
| Piperaquine | 106.5 nM[7] | Heme detoxification inhibitor |
| Dihydroartemisinin | 3.4 nM[7] | Production of reactive oxygen species |
The Pyrimidine Biosynthesis Pathway: The Target of this compound
This compound targets the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and therefore crucial for the parasite's rapid replication.[8][9] Specifically, it inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[1][5] Unlike humans, Plasmodium parasites lack pyrimidine salvage pathways, making them entirely dependent on this de novo synthesis route and rendering DHODH an excellent drug target.[8]
Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium and the inhibitory action of this compound on DHODH.
Experimental Protocols
The determination of the in vitro activity of antimalarial drugs against P. vivax clinical isolates is primarily conducted using the schizont maturation test (SMT). This assay assesses the ability of the parasite to mature from the ring stage to the schizont stage in the presence of the drug.
Ex vivo Schizont Maturation Test (SMT) Protocol for P. vivax
This protocol is a synthesis of methodologies described in multiple peer-reviewed publications.[10][11][12][13]
1. Sample Collection and Preparation:
-
Collect 5 mL of venous blood from patients with P. vivax monoinfection into heparinized tubes.
-
Remove host white blood cells by passing the blood through a CF11 cellulose column.
-
Wash the infected red blood cells (iRBCs) twice with RPMI 1640 medium.
-
Prepare a parasite suspension with a hematocrit of 2% in complete medium (RPMI 1640 supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin).
2. Drug Plate Preparation:
-
Prepare stock solutions of the antimalarial drugs in 1% dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the drugs in RPMI 1640 medium to achieve the desired final concentrations.
-
Add 50 µL of each drug dilution to the wells of a 96-well microtiter plate. Include drug-free wells as a control.
3. Incubation:
-
Add 50 µL of the parasite suspension to each well of the pre-dosed microtiter plate.
-
Incubate the plate at 37.5°C in a candle jar or a CO2 incubator (5% CO2) for 24-48 hours, depending on the initial parasite stage. The goal is to allow the control parasites to mature to the schizont stage (containing >8 nuclei).
4. Analysis:
-
After incubation, prepare a thick blood film from each well.
-
Stain the films with Giemsa.
-
Count the number of schizonts per 200 asexual parasites under a light microscope.
-
The percentage of schizont maturation inhibition is calculated relative to the drug-free control wells.
-
The IC50/EC50 values are determined by non-linear regression analysis of the dose-response curves.
Caption: A simplified workflow of the ex vivo schizont maturation test for P. vivax.
Conclusion
This compound emerges as a potent inhibitor of P. vivax clinical isolates with an efficacy comparable to that against P. falciparum. Its novel mechanism of action, targeting the essential pyrimidine biosynthesis pathway, makes it a valuable candidate, particularly in the face of growing resistance to existing antimalarial drugs. The data presented here underscores the potential of this compound as a single-dose treatment or a once-weekly chemopreventive agent for both major human malaria parasites. Further clinical development is warranted to fully evaluate its therapeutic potential.
References
- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investment | GHIT Fund | Global Health Innovative Technology Fund | Global Health Innovative Technology Fund [ghitfund.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Plasmodium vivax | Malaria Target Species page | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. DSM 421 - Medicines for Malaria Venture/Takeda - AdisInsight [adisinsight.springer.com]
- 6. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 10. An Analytical Method for Assessing Stage-Specific Drug Activity in Plasmodium vivax Malaria: Implications for Ex Vivo Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Analytical Method for Assessing Stage-Specific Drug Activity in Plasmodium vivax Malaria: Implications for Ex Vivo Drug Susceptibility Testing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. journals.asm.org [journals.asm.org]
Independent Validation of DSM-421 Antimalarial Activity: A Comparative Guide
This guide provides an objective comparison of the antimalarial candidate DSM-421 against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antimalarial compounds.
Executive Summary
This compound is a next-generation dihydroorotate dehydrogenase (DHODH) inhibitor developed as a potential treatment and prophylactic for malaria. It is a triazolopyrimidine-based compound optimized from its predecessor, DSM265, to exhibit improved drug-like properties. Preclinical studies have demonstrated its potent activity against both Plasmodium falciparum and Plasmodium vivax. This guide summarizes the available data on its efficacy, provides detailed experimental methodologies for its validation, and visually represents its mechanism of action and experimental workflows.
Comparative Efficacy of this compound
The antimalarial activity of this compound has been evaluated both in vitro against cultured parasites and in vivo using a mouse model of P. falciparum infection.
In Vitro Activity
This compound demonstrates potent inhibition of P. falciparum growth. Its efficacy is attributed to the specific inhibition of the parasite's DHODH enzyme, a key component in the de novo pyrimidine biosynthetic pathway, which is essential for the parasite's survival as it lacks pyrimidine salvage pathways.
Table 1: In Vitro Antimalarial Activity of this compound and Comparator Compounds
| Compound | Target/Mechanism | P. falciparum 3D7 IC₅₀ (nM) | P. vivax DHODH IC₅₀ (nM) | Human DHODH IC₅₀ (µM) |
| This compound | PfDHODH Inhibition | 53 | 46 | >100 |
| DSM265 | PfDHODH Inhibition | 16 | 23 | >100 |
| Chloroquine | Heme Polymerization | ~9 | N/A | N/A |
| Mefloquine | Unknown | ~20 | N/A | N/A |
Data sourced from Phillips et al., 2017.
In Vivo Efficacy
The in vivo antimalarial activity of this compound was assessed in a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum. This model allows for the study of drugs against the human malaria parasite. This compound showed excellent efficacy in this model, supporting the prediction of a low human dose.
Table 2: In Vivo Efficacy of this compound and Comparator Drugs in a P. falciparum SCID Mouse Model
| Compound | Dosing Regimen | ED₉₀ (mg/kg/day) |
| This compound | Once daily for 3 days | 2.6 |
| Chloroquine | Once daily for 3 days | 5.0 |
| Mefloquine | Once daily for 3 days | 1.5 |
ED₉₀: The dose required to inhibit parasite growth by 90%. Data sourced from Phillips et al., 2017.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimalarial activity.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay is a common method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum in red blood cells.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: The test compound (this compound) and reference drugs are serially diluted in appropriate solvents and then in culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microplate, the drug dilutions are added.
-
Parasite Addition: Asynchronized parasite cultures, predominantly at the ring stage with a parasitemia of ~0.5% and 2% hematocrit, are added to the wells.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the number of parasites.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ value is calculated using a nonlinear regression model.
In Vivo Efficacy Model (P. falciparum in SCID Mice)
This model evaluates the efficacy of antimalarial compounds against the blood stages of the human malaria parasite P. falciparum.
-
Animal Model: Severe combined immunodeficient (SCID) mice, which lack functional B and T lymphocytes, are used.
-
Humanization: The mice are engrafted with human red blood cells to allow for the propagation of P. falciparum.
-
Infection: The humanized mice are infected intravenously with P. falciparum parasitized red blood cells.
-
Drug Administration: The test compound (this compound) and reference drugs are formulated in a suitable vehicle and administered to the mice, typically orally, once daily for a set number of days (e.g., 3 days), starting 24 hours post-infection.
-
Parasitemia Monitoring: Parasitemia is monitored daily by collecting a small amount of blood from the tail vein and examining Giemsa-stained thin blood smears under a microscope. The percentage of infected red blood cells is determined.
-
Efficacy Determination: The reduction in parasitemia in the treated groups is compared to the vehicle-treated control group. The effective dose required to inhibit parasite growth by 90% (ED₉₀) is calculated.
Visualizations
Mechanism of Action: DHODH Inhibition
This compound targets the dihydroorotate dehydrogenase (DHODH) enzyme in Plasmodium, a critical component of the de novo pyrimidine synthesis pathway.
A Comparative Analysis of the Pharmacokinetic Profiles of Antimalarial Candidates DSM-421 and DSM265
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the preclinical pharmacokinetic profiles of two promising antimalarial drug candidates, DSM-421 and DSM265, reveals key differences that may influence their future clinical development. Both compounds, potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, exhibit long predicted human half-lives, a critical attribute for patient adherence and prophylactic potential. However, preclinical data indicates that this compound possesses certain advantageous drug-like properties over its predecessor, DSM265, including improved solubility and lower intrinsic clearance.
This guide provides a detailed comparison of the pharmacokinetic parameters of this compound and DSM265 in preclinical species, outlines the experimental methodologies employed in these crucial studies, and visually represents the drug development workflow. This information is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.
Executive Summary
This compound and DSM265 are both triazolopyrimidine-based inhibitors of PfDHODH, a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. By targeting this essential pathway, which is absent in humans, these compounds exhibit selective toxicity against Plasmodium. While both demonstrate potent antimalarial activity, preclinical studies in mice, rats, and dogs have highlighted distinctions in their absorption, distribution, metabolism, and excretion (ADME) profiles. This compound generally shows higher plasma exposure and lower clearance compared to DSM265, suggesting the potential for a more favorable dosing regimen in humans.
Comparative Pharmacokinetic Data
The following tables summarize the key preclinical pharmacokinetic parameters for this compound and DSM265 following intravenous and oral administration in various animal models.
Table 1: Preclinical Pharmacokinetic Profile of this compound
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | IV | 1 | - | - | 1.8 | 6.3 | 9.3 | 4.8 | - |
| PO | 5 | 0.8 | 2 | 8.8 | 7.9 | - | - | 98 | |
| Rat | IV | 1 | - | - | 2.6 | 12 | 6.5 | 5.8 | - |
| PO | 5 | 0.8 | 4 | 11 | 13 | - | - | 85 | |
| Dog | IV | 0.5 | - | - | 2.5 | 45 | 3.3 | 11 | - |
| PO | 1 | 0.2 | 4 | 4.1 | 50 | - | - | 82 |
Data sourced from Kokkonda et al., J Med Chem, 2016.
Table 2: Preclinical Pharmacokinetic Profile of DSM265
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Mouse | IV | 1 | - | - | 1.2 | 4.2 | 14 | 4.6 | - |
| PO | 5 | 0.4 | 1 | 3.2 | 5.1 | - | - | 53 | |
| Rat | IV | 1 | - | - | 1.9 | 10 | 8.8 | 6.8 | - |
| PO | 5 | 0.3 | 2 | 4.1 | 11 | - | - | 43 | |
| Dog | IV | 0.5 | - | - | 1.8 | 35 | 4.6 | 12 | - |
| PO | 1 | 0.1 | 4 | 2.2 | 40 | - | - | 61 |
Data sourced from Phillips et al., Sci Transl Med, 2015.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Both this compound and DSM265 function by inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme catalyzes a crucial step in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA in the parasite. Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for survival. The high selectivity of these compounds for the parasite enzyme over the human ortholog minimizes the potential for host toxicity.
Caption: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by this compound and DSM265.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through a series of standardized preclinical studies. The following provides a detailed overview of the methodologies employed.
In Vivo Pharmacokinetic Studies
Animal Models: Male CD-1 or Swiss Webster mice, Sprague-Dawley rats, and Beagle dogs were used for these studies. Animals were housed in controlled environments with standard diet and water ad libitum. For oral dosing studies, animals were typically fasted overnight prior to drug administration.
Drug Formulation and Administration: For intravenous (IV) administration, this compound and DSM265 were typically formulated in a vehicle such as a mixture of PEG400, ethanol, and water. The formulation was administered as a bolus injection into a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).
For oral (PO) administration, the compounds were formulated as a suspension or solution in a vehicle appropriate for gavage, such as 0.5% hydroxypropylmethylcellulose (HPMC) in water.
Blood Sampling: Following drug administration, serial blood samples were collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood was collected via appropriate methods for each species (e.g., retro-orbital sinus or tail vein in mice, jugular vein cannula in rats, and cephalic or saphenous vein in dogs). Blood samples were collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Plasma concentrations of this compound and DSM265 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The assay was validated for linearity, accuracy, precision, and selectivity.
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®. Key parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.
-
t½: Elimination half-life.
-
CL: Total body clearance.
-
Vss: Volume of distribution at steady state.
-
F (%): Oral bioavailability, calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Caption: Experimental workflow for preclinical pharmacokinetic profiling.
Conclusion
The preclinical pharmacokinetic data presented herein provides a valuable foundation for the continued development of this compound and DSM265 as potential antimalarial therapies. The improved drug-like properties of this compound, particularly its higher oral bioavailability and lower clearance across multiple species, suggest it may offer advantages over DSM265 in a clinical setting. Further clinical investigation is warranted to determine the human pharmacokinetic profiles and ultimate efficacy and safety of these promising candidates. The detailed methodologies provided serve as a reference for researchers conducting similar preclinical evaluations of novel therapeutic agents.
Safety Operating Guide
Proper Disposal Procedures for DSM-421: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for DSM-421, a preclinical/Phase 1 investigational drug for malaria. Given its status as a potent, biologically active compound, adherence to strict safety and disposal protocols is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.
This compound is identified as a triazolopyrimidine-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][2][3][4][5][6][7] Its development is aimed at treating and preventing malaria.[1][4][7] As a research-grade chemical with significant biological activity, it must be handled and disposed of as hazardous waste.
Quantitative and Property Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following table summarizes its known properties based on available research.
| Property | Description | Source(s) |
| Chemical Class | Triazolopyrimidine-based compound | [5][6] |
| Mechanism of Action | Inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | [1][2] |
| Therapeutic Area | Infectious Diseases | [1] |
| Indication | Malaria | [1][3] |
| Development Status | Phase 1 Clinical Trials | [1][3] |
| Physical State | Assumed to be a solid (powder) for research purposes | General laboratory practice |
| Solubility | Described as having improved solubility compared to its predecessor, DSM-265 | [4][5][6][7] |
| Biological Hazard | Potent, biologically active compound with anti-plasmodial activity | [2] |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on best practices for the disposal of potent, non-radiological, chemical hazardous waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended) when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, weighing paper, vials), and contaminated PPE (e.g., gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. For instance, separate halogenated and non-halogenated solvent wastes where possible.[8]
-
-
Empty Containers:
3. Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: this compound (and any known synonyms).
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the waste (e.g., "Potent Compound," "Toxic").
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[10]
-
The storage area should be away from general lab traffic and incompatible materials.
-
Ensure the container is kept closed except when adding waste.[11]
5. Disposal Procedure:
-
Consult your institution's Environmental Health and Safety (EHS) office. This is a critical step. Your EHS department will provide specific guidance on the proper procedures for hazardous waste pickup and disposal at your institution.[12]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[11][13]
-
Arrange for a scheduled pickup of the hazardous waste by authorized EHS personnel or a certified hazardous waste contractor.
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS office immediately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DSM 421 - Medicines for Malaria Venture/Takeda - AdisInsight [adisinsight.springer.com]
- 4. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase [mdpi.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Definitive Identification of "DSM-421" Required for Safety Protocols
Providing essential safety and logistical information for handling chemical compounds is of paramount importance in research and development settings. However, initial searches for a compound identified as "DSM-421" have yielded ambiguous results, precluding the creation of a specific and reliable safety protocol. The designation "this compound" appears in various contexts, including as an internal code for a preclinical antimalarial compound and as a course identifier in academic institutions.
Without a definitive chemical name, CAS (Chemical Abstracts Service) number, or a specific Safety Data Sheet (SDS), it is not possible to provide accurate and reliable information on personal protective equipment (PPE), handling procedures, or disposal plans. The hazards of a chemical are unique to its structure and reactivity, and generic guidance can be dangerously misleading.
To ensure the safety of all personnel, it is critical to obtain a specific SDS for the compound from the manufacturer or supplier. The SDS will provide detailed information on:
-
Hazards Identification: Including pictograms, signal words, and hazard statements.
-
First-Aid Measures: Procedures for exposure.
-
Fire-Fighting Measures: Suitable extinguishing media and hazards.
-
Accidental Release Measures: Containment and cleanup procedures.
-
Handling and Storage: Including incompatible materials.
-
Exposure Controls/Personal Protection: Specific PPE requirements.
-
Physical and Chemical Properties: Such as melting point, boiling point, and solubility.
-
Stability and Reactivity: Conditions to avoid.
-
Toxicological Information: Routes of exposure and symptoms of exposure.
Once a specific SDS for "this compound" is available, a comprehensive safety and handling protocol can be developed. This would include the creation of summary tables for easy reference and diagrams to illustrate workflows, as initially requested.
Researchers, scientists, and drug development professionals are strongly advised not to handle any chemical compound without first consulting its specific Safety Data Sheet.
For the development of a detailed protocol, please provide a more specific identifier for "this compound".
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
